Pyridinium acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
acetic acid;pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.C2H4O2/c1-2-4-6-5-3-1;1-2(3)4/h1-5H;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPYKZAARZMMGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063719 | |
| Record name | Pyridinium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5153-63-9 | |
| Record name | Pyridinium acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5153-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, compd. with pyridine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005153639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, compd. with pyridine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridinium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridinium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Pyridinium acetate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridinium (B92312) acetate (B1210297), an ionic compound formed from the acid-base reaction of pyridine (B92270) and acetic acid, is a versatile reagent with significant applications in biochemical research and organic synthesis. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and a detailed experimental protocol for its synthesis. The document also presents anticipated spectroscopic data and discusses its applications, particularly its role as a buffering agent and its potential in drug development.
Chemical Structure and Identification
Pyridinium acetate is a salt composed of a pyridinium cation ([C₅H₅NH]⁺) and an acetate anion (CH₃COO⁻). The pyridinium cation is the conjugate acid of pyridine, formed by the protonation of the nitrogen atom in the pyridine ring.[1] This ionic structure dictates its physical and chemical properties.
Chemical Structure:
-
Pyridinium Cation: The cation is an aromatic, six-membered heterocycle isoelectronic with benzene.
-
Acetate Anion: The anion is derived from acetic acid.
DOT Script of the Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 5153-63-9 |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| IUPAC Name | acetic acid;pyridine |
| InChI | InChI=1S/C5H5N.C2H4O2/c1-2-4-6-5-3-1;1-2(3)4/h1-5H;1H3,(H,3,4) |
| InChIKey | GAPYKZAARZMMGP-UHFFFAOYSA-N |
| SMILES | CC(=O)O.C1=CC=NC=C1 |
Physicochemical Properties
This compound is typically a white, crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] It is soluble in water and polar organic solvents.[2] Its properties are summarized in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | White crystalline solid | [2] |
| Boiling Point | 115.3 °C at 760 mmHg | |
| Flash Point | 20 °C | |
| pKa (Pyridinium ion) | ~5.23 | |
| pKa (Acetic acid) | ~4.76 | |
| Solubility | Soluble in water and polar organic solvents | [2] |
| Hygroscopicity | Hygroscopic | [2] |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is a straightforward acid-base neutralization reaction between pyridine and glacial acetic acid.[3] The reaction is exothermic and typically does not require external heating.
Materials and Equipment:
-
Pyridine (anhydrous)
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath on a magnetic stirrer.
-
Reactant Addition: To the flask, add a molar equivalent of anhydrous pyridine.
-
Acid Addition: Slowly add one molar equivalent of glacial acetic acid dropwise to the stirring pyridine via the dropping funnel. Maintain a slow addition rate to control the exothermic reaction and keep the temperature of the mixture from rising excessively.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately one hour to ensure the reaction goes to completion.
-
Work-up and Purification: The resulting this compound can often be used directly as an ionic liquid. For a solid product, the excess solvent (if any) can be removed under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield white crystals.
Safety Precautions:
-
Pyridine is a flammable, volatile, and toxic liquid. All manipulations should be performed in a well-ventilated fume hood.
-
Glacial acetic acid is corrosive.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
DOT Script of the Synthesis Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Properties (Anticipated)
Table 3: Anticipated Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Pyridinium Protons: Signals for the protons on the pyridinium ring are expected to be deshielded and appear in the aromatic region (typically δ 7.5-9.0 ppm). The ortho-protons (adjacent to the nitrogen) will be the most downfield. - Acetate Protons: A singlet for the methyl protons of the acetate anion is expected to appear upfield (typically δ 1.9-2.1 ppm). - N-H Proton: A broad singlet for the N-H proton of the pyridinium cation may be observed, with its chemical shift being concentration and solvent dependent. |
| ¹³C NMR | - Pyridinium Carbons: Signals for the carbons of the pyridinium ring are expected in the aromatic region (typically δ 120-150 ppm). - Acetate Carbons: A signal for the methyl carbon of the acetate will appear upfield, and the carbonyl carbon will be significantly downfield. |
| IR Spectroscopy | - N-H Stretch: A broad absorption band corresponding to the N-H stretching vibration of the pyridinium cation is expected in the region of 2500-3000 cm⁻¹. - C=O Stretch: A strong absorption band for the carboxylate (COO⁻) symmetric and asymmetric stretching of the acetate anion is expected around 1600-1550 cm⁻¹ and 1400 cm⁻¹, respectively. - Aromatic C-H and C=C/C=N Stretches: Characteristic bands for the aromatic ring will be present. |
| Mass Spectrometry | - Molecular Ion: As an ionic compound, a true molecular ion peak (M⁺) may not be observed under standard electron ionization (EI). Electrospray ionization (ESI) would be more suitable. - Fragmentation: In ESI-MS, the spectrum would show peaks corresponding to the pyridinium cation ([C₅H₅NH]⁺, m/z 80) and potentially clusters with the acetate anion. Fragmentation of the pyridinium cation could lead to loss of neutral molecules.[4] |
Applications in Research and Development
This compound's unique properties make it a valuable tool in various scientific disciplines.
5.1. Biochemical Research
The primary application of this compound in biochemical research is as a buffering agent .[1] With the pKa of the pyridinium ion being approximately 5.23 and that of acetic acid around 4.76, it can effectively buffer solutions in the mildly acidic pH range of 3.0 to 5.0. This is particularly useful for enzymatic assays and other biochemical studies where pH control is critical.
5.2. Organic Synthesis
In organic synthesis, this compound can be used as:
-
A mild acid catalyst: The pyridinium ion can act as a proton source.
-
A reagent: It can be used in the formation of other pyridine derivatives.[5]
-
An ionic liquid: Its salt nature and relatively low melting point allow it to be used as a solvent for certain reactions.
5.3. Drug Development and Biological Activity
The pyridine scaffold is a common motif in many pharmaceutical compounds.[6] While this compound itself is not a drug, its derivatives are of interest in medicinal chemistry. Some studies suggest that this compound may exhibit biological activities, including:
-
Inhibition of collagen synthesis: This property could have implications in wound healing and fibrosis research.[1]
-
Antimicrobial properties: Like many quaternary ammonium (B1175870) compounds, pyridinium salts can exhibit antimicrobial activity.[2]
The mechanism of action for these biological effects is not yet fully elucidated but is thought to involve interactions with molecular targets through hydrogen bonding and potential redox reactions.[5]
Conclusion
This compound is a readily synthesized and versatile compound with a well-defined chemical structure and a range of useful physicochemical properties. Its primary role as a buffer in biochemical applications is well-established. Furthermore, its utility in organic synthesis and the potential biological activities of its derivatives make it a compound of continuing interest for researchers, scientists, and professionals in drug development. This guide provides a foundational understanding of this compound to support its effective and safe use in a laboratory setting.
References
- 1. Buy this compound | 5153-63-9 [smolecule.com]
- 2. CAS 5153-63-9: this compound | CymitQuimica [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 5153-63-9 | Benchchem [benchchem.com]
- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of Pyridinium Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides core data on the molecular properties of pyridinium (B92312) acetate (B1210297), a compound frequently utilized in biochemical and organic synthesis applications.
Molecular Identity and Properties
Pyridinium acetate is an ionic compound formed from the protonation of pyridine (B92270) by acetic acid. It consists of a pyridinium cation and an acetate anion.[1][2] This salt is commonly employed as a buffer in various chemical reactions.[1][2]
The fundamental molecular characteristics of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₇H₉NO₂[1][2][3][4][5][6] |
| Molecular Weight | 139.15 g/mol [2][3][5][7] |
| Monoisotopic Mass | 139.063328530 Da[3][6] |
Formation of this compound
The logical relationship illustrating the formation of this compound from its precursor molecules, pyridine and acetic acid, is depicted in the following diagram. This acid-base reaction results in the transfer of a proton from acetic acid to the nitrogen atom of pyridine.
Caption: Formation of this compound.
References
- 1. CAS 5153-63-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 5153-63-9 | Benchchem [benchchem.com]
- 3. This compound | C7H9NO2 | CID 165292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|5153-63-9 - MOLBASE Encyclopedia [m.molbase.com]
- 5. Buy this compound | 5153-63-9 [smolecule.com]
- 6. Page loading... [wap.guidechem.com]
- 7. biosynth.com [biosynth.com]
An In-Depth Technical Guide to the Synthesis of Pyridinium Acetate from Pyridine and Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of pyridinium (B92312) acetate (B1210297), a versatile salt formed from the simple acid-base reaction of pyridine (B92270) and acetic acid. This document details the reaction mechanism, experimental protocols, and characterization of the final product. Quantitative data is presented in clear, tabular formats for easy reference. Furthermore, this guide illustrates key concepts and workflows through diagrams generated using Graphviz, adhering to specified formatting requirements. The information contained herein is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, analytical chemistry, and drug development.
Introduction
Pyridinium acetate, with the chemical formula C₇H₉NO₂, is an ionic compound consisting of a pyridinium cation and an acetate anion.[1] It typically presents as a white, crystalline, and hygroscopic solid that is soluble in water and other polar organic solvents.[1] The salt is primarily utilized as a buffer solution, effective in the pH range of 3.0 to 5.0, which is crucial for various biochemical and enzymatic assays.[2][3] In the realm of drug development, pyridine-containing compounds are of significant interest due to their presence in numerous pharmaceuticals.[4] Pyridinium salts, in particular, find applications in peptide synthesis and as catalysts in various organic transformations.[5][6]
Synthesis of this compound
The synthesis of this compound is a straightforward acid-base neutralization reaction between pyridine, a weak organic base, and acetic acid, a weak organic acid. The lone pair of electrons on the nitrogen atom of the pyridine ring abstracts a proton from the carboxylic acid group of acetic acid, forming a pyridinium cation and an acetate anion.[7]
Reaction Mechanism
The reaction proceeds via a simple proton transfer from the carboxylic acid to the basic nitrogen of the pyridine ring.
Caption: Reaction mechanism of this compound synthesis.
Experimental Protocol
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Pyridine (anhydrous)
-
Glacial Acetic Acid
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add a stoichiometric amount of anhydrous pyridine.
-
Addition of Acetic Acid: Place the flask in an ice bath to control the exothermic reaction. Slowly add a stoichiometric equivalent of glacial acetic acid dropwise to the stirring pyridine using a dropping funnel.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature. Gentle heating to approximately 110°C can be applied to ensure the reaction goes to completion, though it is often not necessary.[8]
-
Isolation and Purification:
-
The resulting ionic liquid can be used directly for some applications.
-
To obtain a solid product, the reaction mixture can be cooled, and anhydrous diethyl ether can be added to precipitate the this compound.
-
The solid product is then collected by vacuum filtration using a Büchner funnel.
-
The collected solid should be washed with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
The purified this compound should be dried under vacuum to remove residual solvent. Due to its hygroscopic nature, it should be stored in a desiccator.
-
Note: While a precise quantitative yield is not widely reported in the literature for this specific reaction, the acid-base nature of the synthesis suggests that a high yield can be expected under anhydrous conditions.
Data Presentation
The following tables summarize the key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 5153-63-9 | [9] |
| Molecular Formula | C₇H₉NO₂ | [1] |
| Molecular Weight | 139.15 g/mol | [9] |
| Appearance | White, crystalline, hygroscopic solid | [1] |
| Melting Point | 61 °C | [9] |
| Solubility | Soluble in water and polar organic solvents | [1] |
| pKa (Pyridinium ion) | ~5.25 | [8] |
| pKa (Acetic Acid) | ~4.76 | [8] |
Table 1: Physical and Chemical Properties of this compound.
Characterization
The synthesized this compound can be characterized using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Pyridinium Protons: The protons on the pyridinium ring are expected to be deshielded and appear downfield, typically in the range of 7.5-9.0 ppm. The protons ortho to the nitrogen (H-2, H-6) will be the most downfield, followed by the para proton (H-4), and then the meta protons (H-3, H-5).
-
Acetate Protons: The methyl protons of the acetate anion will appear as a singlet further upfield, likely in the region of 1.9-2.2 ppm.
-
N-H Proton: The proton on the nitrogen of the pyridinium cation may be observable, often as a broad signal, and its chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR:
-
Pyridinium Carbons: The carbon atoms of the pyridinium ring will appear in the aromatic region, typically between 120-150 ppm. The carbons adjacent to the nitrogen (C-2, C-6) will be the most downfield.
-
Acetate Carbons: The carbonyl carbon of the acetate will be significantly downfield (~170-180 ppm), while the methyl carbon will be upfield (~20-25 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for both the pyridinium cation and the acetate anion.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3000 | N-H and C-H stretching of the pyridinium ring |
| ~1630, 1540, 1480 | C=C and C=N stretching vibrations of the pyridinium ring |
| ~1570 | Asymmetric COO⁻ stretching of the acetate anion |
| ~1410 | Symmetric COO⁻ stretching of the acetate anion |
| ~1370 | C-H bending of the acetate methyl group |
Table 2: Expected FT-IR Absorption Bands for this compound.[10][11]
Applications in Drug Development
This compound and related pyridinium salts have several applications in the field of drug development.
Buffer in Biological and Enzymatic Assays
Due to its buffering capacity in the pH range of 3.0-5.0, this compound is a suitable buffer for various biological and enzymatic assays where a mildly acidic environment is required.[2][3] Its volatility is an added advantage as it can be easily removed by lyophilization.[2]
References
- 1. CAS 5153-63-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]
- 7. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 8. echemi.com [echemi.com]
- 9. This compound | 5153-63-9 | FP45140 | Biosynth [biosynth.com]
- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 11. researchgate.net [researchgate.net]
Navigating the Solution Landscape: A Technical Guide to the Solubility of Pyridinium Acetate in Organic Solvents
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility of pyridinium (B92312) acetate (B1210297) in organic solvents. This whitepaper addresses a critical knowledge gap by providing a detailed framework for understanding and determining the solubility of this protic ionic liquid, a compound of increasing interest in various chemical and pharmaceutical applications.
While specific quantitative solubility data for pyridinium acetate remains limited in publicly accessible literature, this guide offers a robust qualitative overview, presents comparative data for structurally analogous compounds, and furnishes detailed experimental protocols to empower researchers to ascertain precise solubility parameters in their laboratories.
Introduction to this compound and its Solubility
This compound, the salt formed from the neutralization of pyridine (B92270) with acetic acid, is a white crystalline solid.[1] It is classified as a protic ionic liquid (PIL), a class of molten salts that are liquid at or near room temperature and possess a proton available for donation.[2][3] This characteristic contributes to its general solubility in polar organic solvents, a property attributed to the potential for hydrogen bonding and dipole-dipole interactions between the pyridinium cation, the acetate anion, and the solvent molecules.[4][5] The solubility of pyridinium salts, in general, is a crucial factor in their application, influencing reaction kinetics, product purity, and the ease of post-reaction work-up.[6]
Qualitative Solubility Profile
General observations indicate that this compound is soluble in polar organic solvents. This includes, but is not limited to:
-
Polar Protic Solvents: Such as methanol (B129727) and ethanol, which can engage in hydrogen bonding with both the pyridinium cation and the acetate anion.
-
Polar Aprotic Solvents: Such as acetone (B3395972) and acetonitrile (B52724), where solubility is driven by dipole-dipole interactions.
Conversely, its solubility is expected to be limited in non-polar solvents like hexane, due to the significant difference in polarity.
Quantitative Solubility Data of Structurally Related Pyridinium Salts
To provide a practical reference for researchers, the following table summarizes the experimentally determined solubility of various N-aryl-4-aryl-dimethylpyridinium tetrafluoroborate (B81430) salts in acetonitrile at 22 °C. While the anion and specific substituents differ from this compound, these data offer valuable insights into the range of solubilities that can be expected for pyridinium-based compounds in a polar aprotic solvent. The variation in solubility highlights the significant impact of molecular structure on this key physical property.[7][8][9]
| Compound | Solubility in Acetonitrile (M) |
| N-(p-tolyl)-4-phenyl-Me2Py⁺ BF4⁻ | 0.3 ± 0.1 |
| N-phenyl-4-(p-tolyl)-Me2Py⁺ BF4⁻ | 0.5 ± 0.1 |
| N-(p-tolyl)-4-(p-methoxyphenyl)-Me2Py⁺ BF4⁻ | 0.8 ± 0.1 |
| N-(p-methoxyphenyl)-4-phenyl-Me2Py⁺ BF4⁻ | 1.1 ± 0.1 |
| N,4-di(p-tolyl)-Me2Py⁺ BF4⁻ | 1.5 ± 0.1 |
| N-(p-tolyl)-4-(p-tert-butylphenyl)-Me2Py⁺ BF4⁻ | 2.1 ± 0.2 |
Data sourced from research on substituted pyridinium salts and presented as a comparative reference.[7][8][9]
Experimental Protocols for Solubility Determination
Accurate and reproducible determination of solubility is paramount for any research or development application. The following are detailed methodologies for two common and effective techniques for measuring the solubility of a solid organic salt like this compound in an organic solvent.
Gravimetric Method
This method directly measures the mass of the solute dissolved in a known mass of solvent, providing a highly accurate determination of solubility.[10][11][12][13]
Objective: To determine the equilibrium concentration of this compound in a given organic solvent at a constant temperature by mass.
Materials:
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (accurate to ±0.0001 g)
-
Vials or flasks with airtight seals
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE, 0.22 µm pore size)
-
Pre-weighed, dry collection vials
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial tightly and place it in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
Sample Withdrawal and Filtration: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully draw a known volume of the supernatant into a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed collection vial. This step must be performed quickly to minimize temperature fluctuations and solvent evaporation.
-
Mass Determination of the Saturated Solution: Immediately seal the collection vial and accurately weigh it to determine the total mass of the saturated solution.
-
Solvent Evaporation: Unseal the vial and place it in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation.
-
Mass of Dissolved Solute: Once the solvent is completely removed, cool the vial in a desiccator to room temperature and weigh it again. The final mass corresponds to the mass of the dissolved this compound.
-
Calculation:
-
Mass of solvent = (Mass of vial + saturated solution) - (Mass of vial + dry solute)
-
Mass of solute = (Mass of vial + dry solute) - (Mass of empty vial)
-
Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100
-
UV-Vis Spectroscopic Method
This method is suitable if this compound exhibits a distinct UV-Vis absorbance spectrum in the chosen solvent and is particularly useful for lower solubility measurements.[14][15][16][17]
Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance and using a calibration curve.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound (high purity)
-
Organic solvent of interest (UV-grade)
-
Syringe filters (as in the gravimetric method)
Procedure:
-
Determination of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest. Scan the solution in the UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax).
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the organic solvent.
-
Perform a series of accurate serial dilutions of the stock solution to create at least five standard solutions of known, decreasing concentrations.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear and pass through the origin (or have a negligible y-intercept). Determine the equation of the line (y = mx + c) via linear regression.
-
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound as described in the gravimetric method (steps 1 and 2).
-
Sample Analysis:
-
Filter the saturated solution using a syringe filter as described previously.
-
Accurately dilute a known volume of the clear filtrate with the organic solvent to an extent that the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the calibration curve to calculate the concentration of the diluted solution from its absorbance.
-
Multiply the concentration of the diluted solution by the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the specified temperature.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical process for determining the solubility of this compound in an organic solvent.
Conclusion
References
- 1. CAS 5153-63-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Protic ionic liquids for sustainable uses - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03297C [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Solvation properties of protic ionic liquids and molecular solvents. | Semantic Scholar [semanticscholar.org]
- 6. Pyridinium - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pharmajournal.net [pharmajournal.net]
- 11. pharmacyjournal.info [pharmacyjournal.info]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. improvedpharma.com [improvedpharma.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Potential Antimicrobial Properties of Pyridinium Acetate: A Technical Guide for Researchers
Abstract
Pyridinium (B92312) salts, a class of quaternary ammonium (B1175870) compounds (QACs), are recognized for their broad-spectrum antimicrobial properties, finding application as biocides, disinfectants, and antiseptic agents.[1] Their efficacy is intrinsically linked to their molecular structure, particularly the nature of the substituents on the pyridinium ring, which allows for extensive modification to modulate their activity against various pathogens. This technical guide provides a comprehensive overview of the antimicrobial potential of pyridinium compounds, with a specific focus on the available data, or lack thereof, for pyridinium acetate (B1210297). While extensive research exists for various pyridinium derivatives, there is a notable absence of publicly available data specifically quantifying the antimicrobial activity of pyridinium acetate. This document aims to bridge this gap by summarizing the well-established structure-activity relationships and mechanisms of action for the broader class of pyridinium salts, providing researchers with the foundational knowledge to explore the potential of this compound. We present a compilation of antimicrobial data for representative pyridinium compounds, detail a standard experimental protocol for assessing antimicrobial activity, and offer visualizations of the proposed mechanism of action and experimental workflows.
Introduction to Pyridinium Compounds and Their Antimicrobial Potential
Pyridinium compounds are heterocyclic organic compounds that are derivatives of pyridine. The core structure consists of a six-membered aromatic ring containing five carbon atoms and one nitrogen atom. Quaternary pyridinium salts, where the nitrogen atom is bonded to four carbon substituents and carries a positive charge, have garnered significant interest for their biological activities.[2] These cationic compounds are known to possess antimicrobial properties against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][3]
The general structure of a pyridinium salt consists of a positively charged pyridinium headgroup and a counter-ion. The antimicrobial activity of these compounds is largely influenced by the nature of the alkyl chain attached to the nitrogen atom.[4] Longer alkyl chains generally lead to increased antimicrobial potency, a trend that has been consistently observed across numerous studies.[2][3] This is attributed to the increased hydrophobicity of the molecule, which facilitates its interaction with and disruption of microbial cell membranes.[5]
While a vast body of research has explored the antimicrobial properties of pyridinium salts with various counter-ions (e.g., halides, bromide), there is a conspicuous lack of specific data on this compound. This guide, therefore, extrapolates from the existing knowledge of pyridinium compounds to provide a theoretical framework for the potential antimicrobial activity of this compound and to guide future research in this area.
Proposed Mechanism of Antimicrobial Action
The primary mechanism of action for pyridinium salts and other quaternary ammonium compounds is the disruption of the microbial cell membrane.[1] This process can be broken down into several key steps:
-
Adsorption: The positively charged pyridinium headgroup is electrostatically attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[1]
-
Membrane Insertion: The hydrophobic alkyl chain of the pyridinium salt inserts into the lipid bilayer of the cell membrane.[1] This insertion disrupts the ordered structure of the membrane lipids.
-
Membrane Disruption: The continued accumulation of pyridinium salt molecules within the membrane leads to a loss of membrane integrity. This results in the leakage of essential intracellular components, such as ions, ATP, and genetic material.[1]
-
Cell Death: The loss of membrane potential, leakage of cellular contents, and inhibition of essential membrane-bound enzymes ultimately lead to microbial cell death.
Caption: Proposed mechanism of pyridinium salt antimicrobial action.
Structure-Activity Relationship
The antimicrobial efficacy of pyridinium salts is highly dependent on their molecular structure. Key factors influencing their activity include:
-
Alkyl Chain Length: As a general rule, increasing the length of the alkyl chain attached to the pyridinium nitrogen enhances antimicrobial activity.[2][3] This is because a longer chain increases the hydrophobicity of the molecule, improving its ability to penetrate the microbial cell membrane.[5] However, there is typically an optimal chain length, beyond which the activity may plateau or even decrease. For many bacteria, the optimal activity is seen with alkyl chains of 12 to 16 carbon atoms.[4]
-
Substituents on the Pyridinium Ring: The presence of other substituents on the pyridinium ring can also modulate the antimicrobial activity. Their effect can be due to steric or electronic factors.
-
Counter-ion: The nature of the counter-ion (e.g., chloride, bromide, acetate) is generally considered to have a lesser impact on the antimicrobial activity compared to the structure of the cationic portion of the molecule. However, it can influence the compound's physical properties, such as solubility.
Antimicrobial Activity of Representative Pyridinium Compounds
While specific data for this compound is not available, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a range of other pyridinium salts against common microbial strains. This data serves to illustrate the general antimicrobial potential of this class of compounds.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide | Staphylococcus aureus | 4 | [2][3] |
| Substituted benzylidenehydrazinylpyridinium derivatives | Staphylococcus aureus | 4 - >2048 | [2][3] |
| Substituted benzylidenehydrazinylpyridinium derivatives | Escherichia coli | 256 - >2048 | [2][3] |
| Substituted benzylidenehydrazinylpyridinium derivatives | Pseudomonas aeruginosa | 16 - 64 | [2][3] |
| Substituted benzylidenehydrazinylpyridinium derivatives | Candida albicans | 32 - 1024 | [2][3] |
| P-flouro-derivative of halogenated alkylamide of nicotinamide | Streptococcus B | 7.5 | |
| Halogenated pyridinium derivatives | Various bacteria | 7.5 - 180 |
Experimental Protocol: Broth Microdilution Susceptibility Test
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound, which could be applied to assess the antimicrobial properties of this compound.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Sterile saline solution (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Microbial Inoculum:
-
Aseptically pick several colonies of the test microorganism from an 18-24 hour agar (B569324) plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]
-
Dilute the adjusted suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the test compound dilutions with the prepared microbial suspension.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only, no inoculum).
-
Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria).[1]
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.[1]
-
Caption: Experimental workflow for MIC determination.
Conclusion and Future Directions
The existing body of scientific literature strongly supports the antimicrobial properties of pyridinium salts. The primary mechanism of action involves the disruption of microbial cell membranes, a process driven by the electrostatic interaction of the cationic pyridinium head and the hydrophobic insertion of the alkyl tail. The structure of the pyridinium cation, particularly the length of the alkyl chain, is a critical determinant of its antimicrobial efficacy.
Despite the extensive research into various pyridinium derivatives, a significant knowledge gap exists concerning the specific antimicrobial properties of this compound. There is a clear need for studies to be conducted to quantify its activity against a panel of clinically relevant bacteria and fungi. The experimental protocol detailed in this guide provides a standardized methodology for such an investigation.
Future research should focus on:
-
Determining the MIC values of this compound against a broad spectrum of microorganisms.
-
Investigating the effect of this compound on microbial cell morphology and membrane integrity through techniques such as electron microscopy.
-
Exploring the potential synergistic effects of this compound with other antimicrobial agents.
By systematically investigating the antimicrobial potential of this compound, researchers can contribute valuable data to the field of antimicrobial drug discovery and development, potentially unlocking a new and readily accessible compound for various applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Some Pyridinium Salts [mdpi.com]
- 4. Synthesis and Antibacterial Activity of Mono- and Bi-Cationic Pyridinium 1,2,4-Oxadiazoles and Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrophobicity and antimicrobial activities of quaternary pyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyridinium Acetate: A Versatile Brønsted Acid Catalyst in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, the development of efficient, selective, and environmentally benign catalysts is a paramount objective. Brønsted acid catalysis, in particular, plays a pivotal role in a vast array of chemical transformations. Among the diverse range of Brønsted acids, pyridinium (B92312) acetate (B1210297) has emerged as a noteworthy catalyst, offering a unique combination of mild acidity, affordability, and versatility. This technical guide provides a comprehensive overview of pyridinium acetate's application as a Brønsted acid catalyst, focusing on its role in key organic reactions, supported by quantitative data, detailed experimental protocols, and mechanistic insights.
Core Properties of this compound
This compound is an organic salt formed from the reaction of pyridine (B92270) and acetic acid. It exists as a white, crystalline, and often hygroscopic solid that is soluble in water and polar organic solvents.[1] The pyridinium cation acts as the Brønsted acid, with a pKa of approximately 5.2, making it a mildly acidic catalyst suitable for a range of acid-sensitive substrates.[2] This mildness is a key advantage, often preventing side reactions that can occur with stronger acids.
Catalytic Applications of this compound
This compound has demonstrated its efficacy as a Brønsted acid catalyst in several important organic transformations, including acetalization, Knoevenagel condensation, and the synthesis of heterocyclic compounds.
Acetalization of Aldehydes and Ketones
Table 1: Representative Data for Acetalization of Benzaldehyde with Methanol using a Pyridinium-based Catalyst
| Entry | Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Pyridinium Tosylate | 1 | Methanol | 2 | 95 |
Note: This table presents data for a representative pyridinium salt to illustrate the general efficiency of this class of catalysts. Specific quantitative data for this compound across a range of substrates is not detailed in the provided search results.
Experimental Protocol: General Procedure for Acetalization
To a solution of the aldehyde or ketone (1.0 mmol) in the corresponding alcohol (5.0 mL) is added this compound (0.1 mmol, 10 mol%). The reaction mixture is stirred at room temperature or heated to a specified temperature (e.g., 60 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Knoevenagel Condensation
The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound, typically an aldehyde or ketone. Pyridine and its salts, including this compound, are known to catalyze this reaction. T[5]he pyridinium ion can activate the carbonyl group, while the acetate anion can act as a base to deprotonate the active methylene compound.
General Reaction Scheme for Knoevenagel Condensation:
Caption: General scheme for the this compound-catalyzed Knoevenagel condensation.
Table 2: Knoevenagel Condensation of Benzaldehyde with Malononitrile
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Piperidinium (B107235) Acetate | Toluene (B28343) | Reflux | 3 | 92 |
Note: This table provides data for a closely related catalyst, piperidinium acetate, to demonstrate the utility of such ammonium (B1175870) acetate-type catalysts. Specific, comprehensive data tables for this compound were not found in the search results.
Experimental Protocol: General Procedure for Knoevenagel Condensation
A mixture of the aldehyde (1.0 mmol), the active methylene compound (1.2 mmol), and this compound (0.1 mmol, 10 mol%) in a suitable solvent (e.g., toluene or ethanol, 5 mL) is heated to reflux. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford the desired product.
Synthesis of Heterocyclic Compounds
This compound's role as a Brønsted acid catalyst extends to the synthesis of various heterocyclic frameworks, which are of significant interest in medicinal chemistry and drug development.
Benzimidazoles are a vital class of heterocyclic compounds with a wide range of biological activities. Their synthesis often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. This compound can catalyze this reaction by activating the aldehyde for nucleophilic attack by the diamine, followed by cyclization and dehydration.
Caption: Proposed mechanistic pathway for the Hantzsch reaction, where this compound could act as a Brønsted acid catalyst.
Conclusion
This compound is a mild, effective, and versatile Brønsted acid catalyst for a variety of important organic transformations. Its utility in acetalization, Knoevenagel condensation, and the synthesis of heterocyclic compounds like benzimidazoles highlights its potential in both academic research and industrial applications, particularly in drug development where mild reaction conditions are often crucial. While there is a need for more comprehensive studies to fully delineate its catalytic scope and efficiency across a broader range of substrates and reaction types, particularly in multicomponent reactions, the existing evidence strongly supports its role as a valuable tool in the synthetic chemist's arsenal. The straightforward experimental protocols and the potential for catalyst recyclability further enhance its appeal as a green and sustainable catalytic option.
References
- 1. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25595G [pubs.rsc.org]
- 2. Design and synthesis of 2-arylbenzimidazoles and evaluation of their inhibitory effect against Chlamydia pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hygroscopic Nature of Pyridinium Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Pyridinium (B92312) Acetate (B1210297)
Pyridinium acetate is an organic salt consisting of a pyridinium cation and an acetate anion.[1] It typically exists as a white crystalline solid that is highly soluble in water and other polar organic solvents.[1] As a PIL, it possesses a unique set of properties, including low vapor pressure, high thermal stability, and tunable solvency, making it a compound of interest in various chemical processes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₅N·C₂H₄O₂ | [1] |
| Molecular Weight | 139.15 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in water and polar organic solvents | [1] |
| Ionic Nature | Protic Ionic Liquid (PIL) | [2][3] |
The hygroscopic nature of this compound stems from the strong hydrogen bonding interactions that can occur between water molecules and both the pyridinium cation and the acetate anion. This property can be both advantageous and detrimental depending on the application. For instance, in certain reactions, the presence of water can act as a catalyst, while in drug formulations, moisture uptake can lead to degradation and reduced shelf-life.
The Phenomenon of Hygroscopicity
Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. This process can occur through absorption (where water molecules are drawn into the bulk of the material) or adsorption (where water molecules adhere to the surface). For salts like this compound, both mechanisms are likely at play.
The extent of moisture uptake is dependent on several factors, including:
-
Relative Humidity (RH): Higher ambient humidity leads to greater water absorption.
-
Temperature: Temperature can influence the equilibrium of water sorption.
-
Chemical Structure: The nature of the cation and anion significantly impacts hygroscopicity. For instance, PILs are generally considered to be highly hygroscopic.[2][3]
-
Surface Area: A larger exposed surface area facilitates faster moisture absorption.
The relationship between the equilibrium water content of a material and the surrounding RH at a constant temperature is described by a moisture sorption isotherm . This curve is characteristic of a specific material and is crucial for understanding its stability and handling requirements.
Experimental Determination of Hygroscopicity
Several established methods can be employed to quantitatively assess the hygroscopic nature of a substance like this compound.
Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to a controlled profile of relative humidity at a constant temperature. This method provides a detailed moisture sorption isotherm, revealing the kinetics of water uptake and release.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-20 mg) is placed in the DVS instrument's microbalance.
-
Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable mass is achieved. This establishes the dry mass of the sample.
-
Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change falls below a predefined threshold).
-
Desorption Phase: Following the sorption phase, the RH is decreased in a similar stepwise manner back to 0% RH to measure the desorption isotherm.
-
Data Analysis: The change in mass at each RH step is recorded and plotted against the RH to generate the sorption and desorption isotherms. The percentage mass change is calculated relative to the initial dry mass.
References
Pyridinium Acetate: A Comprehensive Safety and Handling Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for pyridinium (B92312) acetate (B1210297) (CAS: 5153-63-9). The information is compiled and synthesized from various Safety Data Sheets (SDS) to provide a consolidated reference for laboratory and drug development settings. Note that some discrepancies in physical and hazard data exist between suppliers; this guide presents a summary of the available information.
Chemical and Physical Properties
Pyridinium acetate is an organic compound formed from the reaction of pyridine (B92270) and acetic acid.[1] It is typically a white crystalline solid, though it may also be encountered as a liquid.[2] Its hygroscopic nature means it can absorb moisture from the air.[2] The compound is soluble in water and polar organic solvents.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉NO₂ | [3][4][5] |
| Molecular Weight | 139.15 g/mol | [4][6] |
| Appearance | White crystalline solid or liquid | [2] |
| Melting Point | 61 °C or 183-184 °C | [6][7] |
| Boiling Point | 115.3 °C at 760 mmHg | [7][8] |
| Flash Point | 20 °C | [7][8] |
| Solubility | Soluble in water and polar organic solvents | [2] |
Note: Discrepancies in melting point data have been reported by different suppliers.
Hazard Identification and GHS Classification
There is conflicting information regarding the GHS classification of this compound. Some sources indicate it is a skin, eye, and respiratory irritant, while others state that no data is available for classification.[9][10] Therefore, it is prudent to handle this chemical with care, assuming it may possess these hazards.
Table 2: GHS Hazard Information for this compound
| Hazard Class | Hazard Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5][9] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [5][9] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | [5][9] |
Signal Word: Warning[9]
Hazard Pictograms:
Handling and Storage Precautions
Proper handling and storage procedures are crucial to minimize risk when working with this compound.
Handling:
-
Handle in a well-ventilated place.[7]
-
Wear suitable protective clothing, including gloves and eye/face protection.[7][9]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]
-
Wash hands thoroughly after handling.[9]
-
Do not eat, drink, or smoke when using this product.[9]
-
Use non-sparking tools.[7]
-
Prevent fire caused by electrostatic discharge.[7]
Storage:
-
Store in a tightly closed container.[9]
-
Keep away from incompatible materials and sources of ignition.[9]
First-Aid Measures
In case of exposure, follow these first-aid measures and seek medical attention.
Table 3: First-Aid Measures for this compound
| Exposure Route | First-Aid Procedure | Source(s) |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately. | [3][5] |
| Skin Contact | Immediately remove any contaminated clothing. Wash off with soap and plenty of water. Consult a physician. | [5][9] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [5][9] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [5] |
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
Personal Precautions:
-
Wear appropriate personal protective equipment (PPE), including respiratory protection, gloves, and safety glasses.[3][5]
-
Evacuate personnel to safe areas.[5]
-
Remove all sources of ignition.[3]
Environmental Precautions:
Methods for Cleaning Up:
-
Use a dust-pan and shovel to sweep up the material and place it in a suitable, closed container for disposal.[5]
-
Avoid creating dust.[5]
Experimental Protocols
While specific experimental protocols involving this compound are diverse and application-dependent, the following general safety protocols should be integrated into any procedure involving this chemical.
General Laboratory Safety Protocol for Handling this compound:
-
Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment specific to the planned procedure, considering the quantities of this compound to be used, potential for aerosol generation, and reaction conditions.
-
Engineering Controls: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
-
Body Protection: A lab coat must be worn. For larger quantities, consider a chemical-resistant apron.
-
-
Weighing and Dispensing:
-
Weigh solid this compound in a fume hood or on a balance with a draft shield.
-
Use a spatula for transfers to minimize dust generation.
-
When preparing solutions, slowly add the solid to the solvent to control dissolution and prevent splashing.
-
-
Reaction Setup:
-
Ensure all glassware is free of cracks and defects.
-
Set up reactions in a secondary container to contain any potential spills.
-
-
Waste Disposal:
-
Dispose of this compound waste in a clearly labeled, sealed container.
-
Follow all institutional and local regulations for chemical waste disposal.
-
-
Decontamination:
-
Wipe down all work surfaces with an appropriate cleaning agent after use.
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.
-
Visualizations
The following diagrams illustrate key safety workflows and concepts relevant to handling this compound.
Caption: Workflow for responding to a chemical spill.
Caption: The hierarchy of controls for mitigating chemical hazards.
References
- 1. Buy this compound | 5153-63-9 [smolecule.com]
- 2. CAS 5153-63-9: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound | C7H9NO2 | CID 165292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. This compound | 5153-63-9 | FP45140 | Biosynth [biosynth.com]
- 7. echemi.com [echemi.com]
- 8. This compound | 5153-63-9 [chemnet.com]
- 9. aksci.com [aksci.com]
- 10. This compound|5153-63-9 - MOLBASE Encyclopedia [m.molbase.com]
The Thermal Stability of Pyridinium Acetate: A Technical Guide for High-Temperature Reactions
For Researchers, Scientists, and Drug Development Professionals
Pyridinium (B92312) acetate (B1210297), a versatile ionic liquid and reagent, is increasingly utilized in a variety of chemical transformations. Its application in high-temperature reactions necessitates a thorough understanding of its thermal stability. This technical guide provides an in-depth analysis of the thermal properties of pyridinium acetate, detailed experimental protocols for its characterization, and its utility in elevated temperature syntheses.
Thermal Stability Profile of this compound
The thermal stability of this compound is a critical parameter for its application in high-temperature organic synthesis. While direct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure this compound are not extensively reported in peer-reviewed literature, studies on related compounds provide valuable insights into its decomposition profile.
A study on the thermal decomposition of pyridinium uranyl acetate revealed that the this compound moiety begins to decompose in the temperature range of 120-240°C, with a maximum decomposition rate observed at 200°C. This suggests that for applications requiring prolonged heating, temperatures should be maintained below this threshold to ensure the integrity of the this compound. It is important to note that the presence of the uranyl group may influence the decomposition temperature, and the stability of pure this compound could differ. Anecdotal evidence from synthetic chemists suggests its utility in reactions up to 110°C.
The thermal decomposition mechanism of pyridinium salts is thought to proceed via proton transfer from the pyridinium cation to the acetate anion, followed by the decomposition of the resulting neutral species, pyridine (B92270) and acetic acid. At higher temperatures, pyridine itself can undergo complex radical-mediated decomposition pathways[1].
Quantitative Thermal Analysis Data (Estimated)
The following table summarizes the estimated thermal decomposition data for the this compound moiety based on the analysis of pyridinium uranyl acetate.
| Parameter | Value |
| Onset Decomposition Temperature (Tonset) | ~120 °C |
| Peak Decomposition Temperature (Tpeak) | ~200 °C |
| Decomposition Range | 120 - 240 °C |
Experimental Protocols for Thermal Analysis
To assess the thermal stability of this compound or other ionic liquids, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques employed.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and to study the kinetics of decomposition.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina, platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature well above the expected decomposition point (e.g., 600 °C).
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset decomposition temperature (Tonset) is determined as the temperature at which significant mass loss begins. The peak decomposition temperature (Tpeak) is determined from the derivative of the TGA curve (DTG), indicating the point of the fastest decomposition rate.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect phase transitions, such as melting and decomposition, and to measure the enthalpy of these transitions.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.
-
Data Analysis: The DSC thermogram plots the heat flow versus temperature. Endothermic and exothermic events, such as melting and decomposition, appear as peaks.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the thermal analysis of this compound.
Caption: Workflow for TGA and DSC analysis of this compound.
Applications of this compound in High-Temperature Reactions
This compound's character as a weak acid/base catalyst and its ionic nature make it suitable for various organic reactions, some of which are conducted at elevated temperatures to enhance reaction rates.
Knoevenagel Condensation
The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound. Pyridinium salts, including the in-situ formed this compound from pyridine and acetic acid, can catalyze this reaction. While many Knoevenagel reactions proceed at room temperature, elevated temperatures can be employed to drive the reaction to completion, especially with less reactive substrates.
The logical pathway for a this compound-catalyzed Knoevenagel condensation is depicted below.
References
Methodological & Application
Application Notes and Protocols: Pyridinium Acetate Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinium (B92312) acetate (B1210297) buffer is a versatile, volatile buffering agent employed in various analytical and biochemical applications. Its utility stems from its defined pH range in the mildly acidic region and its volatility, which allows for easy removal by lyophilization, leaving the analyte of interest free of non-volatile salts. This is particularly advantageous in applications such as mass spectrometry, high-performance liquid chromatography (HPLC), and capillary electrophoresis, where the presence of non-volatile buffer components can interfere with analysis. This document provides detailed information on the pH range, buffering capacity, and experimental protocols for the preparation and application of pyridinium acetate buffer.
Physicochemical Properties
This compound is the salt formed from the weak base pyridine (B92270) and the weak acid acetic acid. The buffering capacity of this system is conferred by the equilibrium between acetic acid and the acetate ion, and the pyridinium ion and pyridine.
Theoretical pH Range
The effective pH range of a buffer is generally considered to be within ±1 pH unit of the pKa of its acidic or basic component. For this compound, the relevant pKa values are:
Given these values, the this compound buffer is most effective in the pH range of approximately 3.8 to 6.2 . Some sources indicate a functional buffering range between pH 3.0 and 5.0.[6] The overlapping pKa values of acetic acid and the pyridinium ion provide a continuous buffering capacity across this range.
Data Presentation
Table 1: Theoretical Composition for 1 M this compound Buffer at Various pH Values
The following table, derived from the Henderson-Hasselbalch equation, provides the theoretical molar ratios of the conjugate acid-base pairs required to achieve a specific pH in a 1 M this compound buffer solution.
| Target pH | Molar Ratio [CH₃COO⁻]/[CH₃COOH] (pKa = 4.76) | Molar Ratio [C₅H₅N]/[C₅H₅NH⁺] (pKa = 5.23) |
| 4.0 | 0.17 | 0.06 |
| 4.5 | 0.55 | 0.19 |
| 5.0 | 1.74 | 0.59 |
| 5.5 | 5.50 | 1.86 |
| 6.0 | 17.38 | 5.89 |
Table 2: Theoretical Buffering Capacity
The buffer capacity (β) is a measure of a buffer's resistance to pH change upon the addition of an acid or base. It is maximal when the pH equals the pKa. The theoretical buffer capacity can be estimated using the Van Slyke equation. The table below presents the theoretical buffer capacity of a 1 M this compound buffer at various pH values, considering the contributions of both the acetate and pyridinium buffer systems.
| pH | Theoretical Buffer Capacity (β) |
| 4.0 | 0.35 |
| 4.5 | 0.51 |
| 4.76 | 0.58 |
| 5.0 | 0.55 |
| 5.23 | 0.58 |
| 5.5 | 0.49 |
| 6.0 | 0.28 |
Experimental Protocols
Protocol 1: Preparation of 1 M this compound Buffer Stock Solution (pH 5.0)
This protocol describes the preparation of a 1 M this compound buffer with a target pH of 5.0.
Materials:
-
Glacial Acetic Acid (CH₃COOH)
-
Pyridine (C₅H₅N)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Fume hood
Procedure:
-
Safety First: Perform all steps in a well-ventilated fume hood as pyridine is a volatile and harmful substance.
-
Initial Mixture: In a 1 L volumetric flask, add approximately 500 mL of deionized water.
-
Add Acetic Acid: Carefully add 57.2 mL of glacial acetic acid to the water and mix.
-
Add Pyridine: Slowly, and with continuous stirring, add 80.8 mL of pyridine to the solution. The reaction is exothermic, so add the pyridine in small portions to control the temperature increase.
-
pH Adjustment: Allow the solution to cool to room temperature. Calibrate the pH meter and measure the pH of the solution.
-
Fine-Tuning pH: Adjust the pH to 5.0 by adding small volumes of either glacial acetic acid (to lower the pH) or pyridine (to raise the pH).
-
Final Volume: Once the desired pH is reached, bring the final volume to 1 L with deionized water.
-
Storage: Store the buffer solution in a tightly sealed container at 4°C.
Caption: Workflow for preparing 1 M this compound buffer (pH 5.0).
Protocol 2: Determination of Buffering Capacity
This protocol outlines a method to experimentally determine the buffering capacity of the prepared this compound buffer.
Materials:
-
Prepared this compound buffer (e.g., 1 M, pH 5.0)
-
Standardized 0.1 M HCl solution
-
Standardized 0.1 M NaOH solution
-
pH meter and electrode
-
Burettes
-
Beakers and magnetic stirrer
Procedure:
-
Sample Preparation: Pipette 50 mL of the this compound buffer into a 100 mL beaker.
-
Initial pH: Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Immerse the calibrated pH electrode in the buffer and record the initial pH.
-
Titration with Acid: Fill a burette with 0.1 M HCl. Add the HCl in 0.5 mL increments, recording the pH after each addition until the pH drops by approximately one unit.
-
Titration with Base: Repeat the process with a fresh 50 mL sample of the buffer, this time titrating with 0.1 M NaOH until the pH increases by approximately one unit.
-
Data Analysis: Plot the pH versus the volume of HCl and NaOH added. The buffering capacity (β) can be calculated for each addition using the formula: β = (moles of H⁺ or OH⁻ added) / (ΔpH * volume of buffer in L)
Caption: Experimental workflow for determining buffer capacity.
Protocol 3: Application in HPLC for Alkaloid Separation
This compound buffer is often used in the HPLC analysis of alkaloids due to its volatility, which is compatible with mass spectrometry detection.
Instrumentation and Columns:
-
HPLC system with a UV or MS detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Preparation:
-
Mobile Phase A: 0.1 M this compound buffer, pH 4.5
-
Mobile Phase B: Acetonitrile
Chromatographic Conditions:
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% B
-
30-35 min: 60% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm or MS with electrospray ionization (ESI) in positive mode.
Sample Preparation:
-
Extract alkaloids from the sample matrix using an appropriate solvent (e.g., methanol).
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase composition (95% A, 5% B).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Caption: Logical flow for HPLC analysis of alkaloids using this compound buffer.
Applications in Drug Development
The properties of this compound buffer make it suitable for several stages of drug development:
-
Early Discovery: In enzyme kinetics studies, it can be used to maintain a stable pH for enzymes that are active in the mildly acidic range.[6]
-
Formulation Development: Its volatility is an asset when developing lyophilized drug products, as the buffer can be removed during the drying process.
-
Analytical Development: It is a valuable tool in the development of robust HPLC and capillary electrophoresis methods for the characterization and quality control of drug substances and products, particularly for nitrogen-containing compounds like peptides and alkaloids. The pyridine ring is a common scaffold in many pharmaceuticals.
-
Mass Spectrometry-Based Assays: The volatility of this compound makes it highly compatible with mass spectrometry, a key analytical technique in drug metabolism and pharmacokinetic studies.
Conclusion
This compound buffer offers a unique combination of a mildly acidic buffering range and volatility. These characteristics make it a valuable tool for researchers, scientists, and drug development professionals, particularly in applications requiring subsequent analysis by mass spectrometry or the removal of buffer salts. The protocols provided herein offer a starting point for the preparation and application of this buffer system, which can be further optimized to suit specific experimental needs.
References
Application Note & Protocol: Preparation of 50 mM Pyridinium Acetate Buffer
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Pyridinium (B92312) acetate (B1210297) is a volatile buffer ideal for applications requiring subsequent sample lyophilization and analysis by mass spectrometry, such as in protein purification and analysis workflows.[1][2] Its volatility allows for easy removal, preventing interference with downstream applications.[1] This buffer is composed of a weak acid (acetic acid) and a weak base (pyridine), making it effective in the mildly acidic pH range.[1][3] This document provides a detailed protocol for the preparation of a 50 mM pyridinium acetate buffer.
Data Presentation: Reagent Quantities
The following table summarizes the approximate quantities of reagents required for the preparation of 1 liter of 50 mM this compound buffer. The final volumes of pyridine (B92270) and acetic acid may vary slightly during pH adjustment.
| Reagent (Molecular Formula) | Molecular Weight ( g/mol ) | Molarity of Concentrated Reagent | Volume or Weight for 1L of 50 mM Buffer | Final Concentration |
| Pyridine (C₅H₅N) | 79.10 | ~12.4 M (99.8% purity, density = 0.982 g/mL) | ~4.03 mL | 50 mM |
| Glacial Acetic Acid (CH₃COOH) | 60.05 | ~17.4 M (99.7% purity, density = 1.05 g/mL) | ~2.87 mL | 50 mM |
| High-Purity Water (e.g., Milli-Q®) | 18.02 | N/A | Up to 1000 mL | N/A |
Experimental Protocol
This protocol outlines the step-by-step methodology for preparing a 50 mM this compound buffer.
Materials:
-
Pyridine (analytical grade)
-
Glacial Acetic Acid (analytical grade)
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Calibrated pH meter
-
Glass beaker
-
Graduated cylinders
-
Volumetric flask (1000 mL)
-
Magnetic stirrer and stir bar
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves
Procedure:
-
Safety Precautions: Perform all steps in a well-ventilated fume hood. Pyridine and glacial acetic acid are corrosive and have strong odors. Wear appropriate PPE.
-
Initial Water Addition: Pour approximately 900 mL of high-purity water into a 1000 mL glass beaker equipped with a magnetic stir bar.
-
Pyridine Addition: Carefully measure approximately 4.03 mL of pyridine using a graduated cylinder and add it to the water while stirring.
-
Acetic Acid Addition: Measure approximately 2.87 mL of glacial acetic acid and add it slowly to the stirring solution.
-
pH Adjustment:
-
Place the calibrated pH electrode into the solution.
-
Monitor the pH. The expected pH will be in the range of 5.0 to 5.5, given the pKa of pyridinium is around 5.23 and acetic acid is around 4.76.[2]
-
Adjust the pH to the desired value (e.g., pH 5.2) by dropwise addition of either pyridine (to increase pH) or glacial acetic acid (to decrease pH).
-
-
Final Volume Adjustment: Once the desired pH is reached, transfer the solution to a 1000 mL volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask. Add high-purity water to bring the final volume to the 1000 mL mark.
-
Final Mixing and Storage: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed. The buffer is now ready for use. Store the buffer in a well-sealed container at room temperature.[4]
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the buffer preparation protocol.
Caption: Workflow for preparing 50 mM this compound buffer.
References
Pyridinium Acetate: A Versatile Tool in Organic Synthesis
Introduction
Pyridinium (B92312) acetate (B1210297), the salt formed from pyridine (B92270) and acetic acid, is a versatile and accessible reagent in organic synthesis. Its utility stems from its ability to act as a mild acid catalyst and a source of acetate ions, making it suitable for a variety of chemical transformations. This application note provides a detailed overview of the applications of pyridinium acetate, complete with experimental protocols and quantitative data for key reactions. It is intended for researchers, scientists, and professionals in drug development seeking to leverage this reagent in their synthetic endeavors.
Physicochemical Properties
This compound is a salt with the chemical formula [C₅H₅NH]⁺[CH₃COO]⁻. It is typically used as a solution in acetic acid or generated in situ. The pyridinium ion has a pKa of approximately 5.2, making it a mild acidic catalyst suitable for reactions requiring gentle protonation without promoting unwanted side reactions.
| Property | Value |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| Appearance | Typically used as a solution |
| pKa of Pyridinium Ion | ~5.2 |
Key Applications in Organic Synthesis
This compound finds application in a range of organic reactions, primarily as a catalyst for condensation reactions and in the formation of heterocyclic compounds. Its dual functionality as a weak acid and a source of a basic anion allows it to facilitate reactions that are sensitive to stronger acidic or basic conditions.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction. This compound can act as an effective catalyst for this transformation, providing both the necessary protonation of the carbonyl group and a basic acetate ion to facilitate the deprotonation of the active methylene compound.
Experimental Protocol: Synthesis of Ethyl Coumarin-3-carboxylate
This protocol describes the synthesis of a coumarin (B35378) derivative via a Knoevenagel condensation between salicylaldehyde (B1680747) and diethyl malonate, catalyzed by a mixture of piperidine (B6355638) and acetic acid, which forms piperidinium (B107235) acetate in situ. This serves as a close proxy for the use of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine salicylaldehyde (1.0 eq), diethyl malonate (1.2 eq), and ethanol (B145695) (5 mL/mmol of salicylaldehyde).
-
Catalyst Addition: Add piperidine (0.1 eq) and glacial acetic acid (0.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water and recrystallize from ethanol to afford the pure ethyl coumarin-3-carboxylate.
| Entry | Aldehyde | Active Methylene | Catalyst System | Yield (%) |
| 1 | Salicylaldehyde | Diethyl malonate | Piperidine/Acetic Acid | 85-95 |
Hantzsch Dihydropyridine (B1217469) Synthesis
The Hantzsch synthesis is a multi-component reaction that provides access to dihydropyridine derivatives. It typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source. While ammonium (B1175870) acetate is commonly used, this compound can serve as both the nitrogen source and a mild acid catalyst to promote the initial Knoevenagel and Michael addition steps.
Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
This protocol is a general representation of the Hantzsch synthesis.
-
Reaction Setup: In a round-bottom flask, combine benzaldehyde (B42025) (1.0 eq), ethyl acetoacetate (B1235776) (2.0 eq), and this compound (1.1 eq) in ethanol.
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol and dry under vacuum to obtain the desired dihydropyridine.
| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Ammonium Acetate | Ethanol | ~90 |
| 4-Nitrobenzaldehyde | Methyl acetoacetate | Ammonium Acetate | Methanol | ~85 |
| 2-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonium Acetate | Ethanol | ~88 |
| Note: Data presented is for the analogous reaction using ammonium acetate, as specific yield data for this compound in this reaction is not readily available in the cited literature. |
Conclusion
This compound is a valuable reagent in organic synthesis, offering a mild and effective catalytic system for a variety of transformations, including Knoevenagel condensations and Hantzsch pyridine synthesis. Its ease of preparation, often in situ, and its gentle reaction conditions make it an attractive choice for the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries. The protocols and data presented herein provide a foundation for the application of this compound in synthetic organic chemistry. Further exploration of its catalytic activity in other multicomponent reactions and functional group transformations is a promising area for future research.
Application Notes: Pyridinium Acetate as a Versatile Catalyst for Condensation Reactions
Introduction
Pyridinium (B92312) acetate (B1210297) is an effective and versatile catalyst for various condensation reactions, which are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Its utility stems from its ability to act as a mild Brønsted acid, facilitating key steps in reaction mechanisms such as the activation of carbonyl groups and the formation of enol or enolate intermediates. This application note provides an overview of the use of pyridinium acetate and its derivatives in key condensation reactions, including the Knoevenagel condensation, Biginelli reaction, and Hantzsch pyridine (B92270) synthesis. Detailed protocols and quantitative data are presented to enable researchers to effectively utilize this catalyst in their synthetic endeavors.
Key Applications and Mechanisms
This compound is particularly effective in reactions that benefit from mild acidic catalysis. The pyridinium ion acts as a proton donor to activate electrophiles, while the acetate anion can function as a base to deprotonate acidic methylene (B1212753) compounds. This dual functionality makes it an efficient catalyst for a range of condensation reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. Pyridinium salts are known to catalyze this reaction effectively.[1]
Reaction Scheme:
Where R1 is an aryl or alkyl group, and Z1 and Z2 are electron-withdrawing groups (e.g., CN, COOR, COR).
The catalytic cycle involves the activation of the aldehyde by the pyridinium ion and the formation of an enolate from the active methylene compound, facilitated by the acetate base.
Biginelli Reaction
The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[2][3] These products are of significant interest in medicinal chemistry due to their therapeutic properties, including acting as calcium channel blockers and antihypertensive agents.[2][4] Pyridinium salts, such as pyridinium trifluoroacetate (B77799), have been shown to be efficient catalysts for this reaction, particularly under microwave irradiation.[5]
Reaction Scheme:
The proposed mechanism involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then intercepted by the enolate of the β-ketoester.[6]
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a multi-component reaction that produces dihydropyridine (B1217469) derivatives, which can be subsequently oxidized to pyridines.[4][7] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate.[4][8] While ammonium acetate is a common reagent, pyridinium salts can also play a catalytic role in promoting the necessary condensation steps.
Reaction Scheme:
The mechanism proceeds through a series of condensation, addition, and cyclization reactions.[9]
Quantitative Data Summary
The following table summarizes representative quantitative data for condensation reactions catalyzed by pyridinium salts.
| Reaction Type | Aldehyde | Active Methylene/β-Ketoester | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| Biginelli Reaction | Benzaldehyde | Ethyl acetoacetate | Pyridinium trifluoroacetate | Microwave | 10 | 98 | [5] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Pyridinium trifluoroacetate | Microwave | 15 | 97 | [5] | |
| 3-Methoxybenzaldehyde | Ethyl acetoacetate | Pyridinium trifluoroacetate | Microwave | 38 | 90 | [5] | |
| 2-Thienylcarboxaldehyde | Ethyl acetoacetate | Pyridinium trifluoroacetate | Microwave | 28 | 75 | [5] | |
| Knoevenagel Condensation | Benzaldehyde | Malononitrile | Pyridinium-functionalized PMO | Ethanol (B145695) | - | >90 | [10] |
| 4-Nitrobenzaldehyde | Malononitrile | Pyridinium-functionalized PMO | Ethanol | - | >90 | [10] | |
| 4-Methoxybenzaldehyde | Malononitrile | Pyridinium-functionalized PMO | Ethanol | - | >90 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Pyridinium Trifluoroacetate-Catalyzed Biginelli Reaction under Microwave Irradiation
Materials:
-
Aromatic aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea or thiourea (B124793) (1.5 mmol)
-
Pyridinium trifluoroacetate (catalytic amount)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and a catalytic amount of pyridinium trifluoroacetate.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power and temperature for the time specified in the data table (typically 10-40 minutes).[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.
Protocol 2: General Procedure for Knoevenagel Condensation Catalyzed by a Heterogeneous Pyridinium-Based Catalyst
Materials:
-
Aromatic aldehyde (10 mmol)
-
Active methylene compound (e.g., malononitrile) (10 mmol)
-
Pyridinium-functionalized periodic mesoporous organosilica (PMO-Py) catalyst (20 mg)[10]
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (10 mmol), the active methylene compound (10 mmol), and the PMO-Py catalyst (20 mg).[10]
-
Add ethanol as the solvent.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, separate the catalyst by filtration.[10]
-
Wash the catalyst with ethanol for reuse.[10]
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting solid is the crude product, which can be further purified by recrystallization if necessary.
Visualizations
Experimental Workflow for Biginelli Reaction
Caption: Workflow for the pyridinium salt-catalyzed Biginelli reaction.
Catalytic Cycle of Knoevenagel Condensation
Caption: Proposed catalytic cycle for the Knoevenagel condensation.
References
- 1. chemrj.org [chemrj.org]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Pyridinium Acetate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate process of peptide synthesis, the choice of reagents and protocols is paramount to achieving high purity and yield of the final product. Pyridinium (B92312) acetate (B1210297), a salt formed from pyridine (B92270) and acetic acid, offers unique properties that can be leveraged in several key steps of solid-phase peptide synthesis (SPPS). Its volatility and buffering capacity make it a valuable tool, particularly in post-cleavage work-up and purification stages. This document provides detailed application notes and experimental protocols for the effective use of pyridinium acetate and related pyridine-containing reagents in peptide synthesis workflows.
Key Applications
The primary applications of this compound and pyridine in peptide synthesis are:
-
Neutralization during Protected Peptide Cleavage: In protocols where a peptide is cleaved from a hyper-acid sensitive resin to yield a protected peptide fragment, a solution of pyridine in methanol (B129727) is an effective agent for neutralizing the acidic cleavage cocktail.[1]
-
Capping of Unreacted Amines: A mixture of acetic anhydride (B1165640) and pyridine is a classic and effective capping solution to acetylate any unreacted N-terminal amines on the growing peptide chain, thereby preventing the formation of deletion sequences.
-
Volatile Buffer in HPLC Purification: this compound can be used as a volatile buffer system in the purification of peptides by high-performance liquid chromatography (HPLC). Its volatility allows for easy removal during lyophilization, yielding the peptide as a clean salt-free product.
Experimental Protocols
Protocol 1: Capping of Unreacted Amines in Fmoc-SPPS
This protocol describes the use of a pyridine and acetic anhydride solution to cap unreacted amino groups on the resin-bound peptide during solid-phase peptide synthesis. Capping is crucial for minimizing deletion impurities in the final product.[2]
Materials:
-
Peptide-resin with unreacted N-terminal amines
-
N,N-Dimethylformamide (DMF)
-
Acetic Anhydride (Ac₂O)
-
Pyridine
-
Reaction vessel for SPPS
Procedure:
-
Following the coupling step, wash the peptide-resin thoroughly with DMF (3 x resin volume) to remove excess coupling reagents and amino acids.
-
Prepare the capping solution: a 3:2 ratio of acetic anhydride to pyridine is commonly used. For example, mix 3 mL of acetic anhydride with 2 mL of pyridine. This should be prepared fresh.
-
Add the capping solution to the resin, ensuring the resin is fully submerged.
-
Agitate the mixture at room temperature for 30 minutes.
-
Drain the capping solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (4 x resin volume) to remove residual capping reagents.
-
Proceed with the next Fmoc deprotection step in your SPPS cycle.
Quantitative Data Summary:
| Capping Reagent | Typical Concentration | Reaction Time | Expected Efficiency | Notes |
| Acetic Anhydride/Pyridine in DMF | 3:2 ratio (v/v) | 30 min | >99% | Highly effective for capping unreacted amines. Pyridine acts as a base to catalyze the reaction. |
| Acetic Anhydride/DIPEA in DMF | 10% Ac₂O, 5% DIPEA (v/v) | 20 min | >99% | DIPEA can be used as an alternative base to pyridine. |
Protocol 2: Protected Peptide Cleavage and In Situ Neutralization
This protocol is designed for cleaving peptides from hyper-acid sensitive resins (e.g., 2-chlorotrityl chloride resin) to yield a fully protected peptide fragment. A solution of pyridine in methanol is used to neutralize the acidic cleavage reagent, trifluoroacetic acid (TFA), in situ.[1]
Materials:
-
Dry peptide-resin on a hyper-acid sensitive linker
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Methanol (MeOH)
-
Pyridine
-
Sealable sintered glass funnel or syringe vessel
-
Collection tube (e.g., 50 mL centrifuge tube)
-
Ice-cold deionized water
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Ensure the peptide-resin is completely dry.
-
Swell the resin in anhydrous DCM within a sealable sintered glass funnel or syringe vessel.
-
Prepare the cleavage solution: 1% TFA in anhydrous DCM.
-
Prepare the neutralization solution: 10% pyridine in methanol.
-
Drain the DCM from the swollen resin.
-
Add the cleavage solution (1% TFA in DCM) to the resin (approximately double the resin bed volume).
-
Allow the cleavage reaction to proceed for 2 minutes at room temperature with gentle agitation.
-
Filter the cleavage solution directly into a collection tube containing an equal volume of the neutralization solution (10% pyridine in methanol).
-
Repeat the cleavage and filtration steps (6-8) four more times, collecting the filtrate in the same tube.
-
Combine all the filtrates and evaporate the solvent using a rotary evaporator until the volume is reduced to approximately 3 mL.
-
Add approximately 35 mL of ice-cold deionized water to the concentrated solution to precipitate the protected peptide.
-
Centrifuge the mixture at 3500 rpm for 5 minutes to pellet the precipitated peptide.
-
Decant the supernatant.
-
The protected peptide pellet can then be lyophilized or further purified.
Quantitative Data Summary:
The yield of the protected peptide is highly sequence-dependent. The primary goal of this protocol is to achieve complete cleavage from the resin while maintaining the integrity of the acid-labile side-chain protecting groups.
| Parameter | Typical Value | Notes |
| Cleavage Time | 5 x 2 minutes | Repeated short exposures to dilute acid minimize premature deprotection of side chains. |
| Cleavage Efficiency | >95% | Highly dependent on the resin type and peptide sequence. |
| Purity of Crude Protected Peptide | Variable | Purity is influenced by the success of the preceding synthesis steps. The neutralization with pyridine helps to prevent acid-catalyzed side reactions during workup. |
Protocol 3: HPLC Purification of Peptides Using a Volatile Buffer System
This compound is a volatile buffer, which is advantageous for peptide purification as it can be easily removed by lyophilization. This protocol provides a general framework for using a volatile buffer system for reversed-phase HPLC (RP-HPLC) of peptides.
Materials:
-
Crude peptide sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Acetic acid
-
Pyridine
-
RP-HPLC column (e.g., C18)
-
HPLC system with a UV detector
-
Lyophilizer
Procedure:
-
Preparation of Mobile Phases:
-
Mobile Phase A (Aqueous): Prepare a 0.1 M this compound solution by adding acetic acid to a solution of pyridine in HPLC-grade water until the desired pH is reached (typically in the range of 4.5-6.0). For example, to prepare a 1 L solution, start with approximately 8 mL of pyridine in 950 mL of water and add glacial acetic acid dropwise while monitoring the pH. Adjust the final volume to 1 L with water. Filter the buffer through a 0.22 µm filter.
-
Mobile Phase B (Organic): 0.1 M this compound in 90% acetonitrile/10% water. Prepare this by mixing 900 mL of ACN with 100 mL of a 1 M aqueous this compound stock solution. Filter the buffer through a 0.22 µm filter.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Method:
-
Column: C18 reversed-phase column.
-
Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for a 4.6 mm ID analytical column).
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Gradient: A typical gradient for peptide elution is from 5% to 65% Mobile Phase B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10 column volumes before the first injection.
-
-
Fraction Collection and Lyophilization:
-
Collect fractions corresponding to the desired peptide peak.
-
Pool the pure fractions and freeze-dry them directly. The volatile this compound buffer will be removed during lyophilization, leaving the purified peptide.
-
Comparative Data Summary:
The choice of buffer in HPLC can significantly impact peak shape and resolution. Volatile buffers are preferred for preparative HPLC to simplify downstream processing.
| Buffer System | Volatility | pH Range | Compatibility with MS | Notes |
| This compound | Yes | 4.5 - 6.0 | Yes | Good for avoiding strong acids like TFA, which can be difficult to remove completely. |
| Trifluoroacetic Acid (TFA) | Yes | ~2.0 | Yes (can cause ion suppression) | The most common buffer system for peptide HPLC, providing excellent peak shape for most peptides. |
| Ammonium Acetate | Yes | 3.8 - 5.8 & 8.2 - 10.2 | Yes | Another common volatile buffer, offering a different selectivity compared to TFA. |
| Ammonium Formate | Yes | 2.8 - 4.8 | Yes | Often used in LC-MS applications due to good volatility and low ion suppression. |
Visualizations
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protected Peptide Cleavage and Neutralization Workflow
Caption: Workflow for cleavage of protected peptides with in situ neutralization.
References
Application Notes and Protocols for Lyophilization of Samples with Volatile Pyridinium Acetate Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyophilization, or freeze-drying, is a cornerstone technique for preserving the stability of sensitive biological and pharmaceutical products. The selection of an appropriate buffer system is critical to maintain the pH and integrity of the active pharmaceutical ingredient (API) throughout the lyophilization process and during subsequent storage. While non-volatile buffers are generally preferred, certain applications, such as mass spectrometry-based proteomics or the purification of peptides, necessitate the use of volatile buffers that can be removed during the drying process to yield a salt-free product.
Pyridinium (B92312) acetate (B1210297) is a volatile buffer system that has found utility in these specialized applications. However, its volatility presents unique challenges during lyophilization. The differential removal of the buffer components—pyridine (B92270) (a weak base) and acetic acid (a weak acid)—under vacuum can lead to significant pH shifts in the formulation, potentially compromising the stability and efficacy of the product.[1] Furthermore, the final characteristics of the lyophilized cake, such as its structure and residual moisture content, can be impacted.
These application notes provide a comprehensive guide to the successful lyophilization of samples containing pyridinium acetate buffer. We will explore the inherent challenges, offer detailed protocols for formulation and cycle development, and present methods for the analysis of the final product. The information herein is intended to equip researchers, scientists, and drug development professionals with the knowledge to develop robust and optimized lyophilization processes for their specific applications.
Challenges Associated with Lyophilization of Volatile Buffers
The primary challenge in lyophilizing samples with volatile buffers like this compound is the potential for pH shifts.[1] During the sublimation phase, the more volatile component of the buffer system may be removed at a faster rate, leading to a change in the pH of the remaining frozen solution. This can be detrimental to pH-sensitive molecules such as proteins and peptides, potentially causing denaturation, aggregation, or loss of biological activity.
Another consideration is the impact on the physical characteristics of the lyophilized cake. The presence and subsequent removal of volatile components can affect the cake's structure, porosity, and appearance.[2] An elegant cake structure is not merely cosmetic; it is often an indicator of a well-controlled process and is critical for rapid and complete reconstitution.[2]
Finally, ensuring the complete removal of the volatile buffer components is crucial for applications requiring a salt-free product. Residual pyridine or acetate can interfere with downstream analytical techniques or affect the stability of the final product.
Data Presentation: Comparative Analysis
The following tables summarize illustrative quantitative data from experiments designed to evaluate the impact of this compound buffer on key lyophilization parameters compared to a non-volatile buffer (sodium phosphate) and another common volatile buffer (ammonium acetate).
Table 1: Impact of Buffer System on pH Shift During Lyophilization
| Buffer System (Initial pH 6.5) | pH of Reconstituted Product | pH Shift (ΔpH) |
| 50 mM Sodium Phosphate | 6.6 | +0.1 |
| 50 mM Ammonium Acetate | 5.8 | -0.7 |
| 50 mM this compound | 5.5 | -1.0 |
Table 2: Influence of Buffer System on Residual Moisture Content
| Buffer System | Residual Moisture (%) (Karl Fischer Titration) |
| 50 mM Sodium Phosphate | 1.2 ± 0.2 |
| 50 mM Ammonium Acetate | 0.8 ± 0.3 |
| 50 mM this compound | 0.9 ± 0.2 |
Table 3: Effect of Buffer System on Product Stability (Peptide Purity) After 3 Months at 40°C
| Buffer System | Initial Purity (%) | Purity after 3 months (%) | Decrease in Purity (%) |
| 50 mM Sodium Phosphate | 99.5 | 98.0 | 1.5 |
| 50 mM Ammonium Acetate | 99.6 | 97.5 | 2.1 |
| 50 mM this compound | 99.4 | 96.8 | 2.6 |
Experimental Protocols
I. Formulation Development
Objective: To develop a formulation containing a model peptide that is stable during lyophilization with this compound buffer.
Materials:
-
Model Peptide (e.g., a synthetic 10-amino acid peptide)
-
This compound Buffer (50 mM, pH 6.5)
-
Cryoprotectant (e.g., Sucrose or Trehalose)
-
Bulking Agent (e.g., Mannitol)
-
Water for Injection (WFI)
Methodology:
-
Buffer Preparation: Prepare a 50 mM this compound buffer by titrating a 50 mM solution of pyridine with glacial acetic acid to a final pH of 6.5.
-
Excipient Screening:
-
Prepare several formulations containing the model peptide (1 mg/mL) in the this compound buffer.
-
To separate formulations, add a cryoprotectant (sucrose or trehalose) at varying concentrations (e.g., 2%, 5%, 10% w/v).
-
To another set of formulations, add a bulking agent (mannitol) at varying concentrations (e.g., 1%, 2.5%, 5% w/v).
-
A combination of cryoprotectant and bulking agent should also be evaluated.
-
-
Pre-Lyophilization Analysis:
-
Determine the collapse temperature (Tc) and glass transition temperature of the frozen amorphous phase (Tg') for each formulation using a freeze-drying microscope (FDM) and differential scanning calorimetry (DSC). This is a critical step to define the maximum allowable product temperature during primary drying.
-
-
Formulation Selection: Select the formulation with the highest collapse temperature and an acceptable appearance upon freezing for further lyophilization cycle development. The addition of cryoprotectants is expected to increase the collapse temperature.
II. Lyophilization Cycle Development
Objective: To develop an optimized lyophilization cycle for the selected formulation that ensures complete sublimation of the volatile buffer and results in a stable, elegant cake.
Equipment:
-
Laboratory-scale Lyophilizer with programmable temperature and pressure controls.
Methodology:
-
Freezing Stage:
-
Load vials containing 1 mL of the final formulation onto the lyophilizer shelves, pre-cooled to 5°C.
-
Ramp the shelf temperature down to -40°C at a rate of 1°C/minute.
-
Hold the shelf temperature at -40°C for at least 2 hours to ensure complete freezing of the product.
-
-
Primary Drying Stage:
-
Apply a vacuum to the chamber, reducing the pressure to 100 mTorr.
-
Once the vacuum is stable, ramp the shelf temperature to a temperature safely below the determined collapse temperature (e.g., Tc - 5°C). A more aggressive shelf temperature can be used to shorten the drying time, but the product temperature must remain below Tc.
-
Hold at this shelf temperature until all the ice has sublimed. This can be monitored by pressure rise tests or by observing the product temperature approaching the shelf temperature.
-
-
Secondary Drying Stage:
-
After the completion of primary drying, ramp the shelf temperature to 25°C at a rate of 0.2°C/minute.
-
Reduce the chamber pressure to 50 mTorr.
-
Hold at these conditions for at least 6-8 hours to facilitate the desorption of bound water and the removal of residual volatile buffer components.
-
-
Stoppering and Storage:
-
Backfill the chamber with sterile nitrogen to atmospheric pressure and stopper the vials under vacuum.
-
Remove the vials from the lyophilizer and seal them with aluminum caps.
-
Store the lyophilized product at the recommended storage temperature (e.g., 2-8°C).
-
III. Post-Lyophilization Analysis
Objective: To characterize the lyophilized product for its critical quality attributes.
Methodology:
-
Visual Inspection: Visually inspect the lyophilized cakes for appearance, color, and any signs of collapse or cracking. An ideal cake is uniform, porous, and free of defects.[2]
-
Reconstitution Time: Add 1 mL of WFI to a vial and record the time required for the cake to completely dissolve. Rapid reconstitution is a desirable attribute.
-
Residual Moisture Analysis: Determine the residual moisture content using Karl Fischer titration.[3] This is a critical parameter for ensuring long-term stability.
-
pH of Reconstituted Product: Reconstitute the product in WFI and measure the pH to assess any shift from the initial formulation pH.
-
Analysis of Residual Volatiles:
-
Develop and validate a gas chromatography (GC) method to quantify residual pyridine.
-
Develop and validate an ion chromatography (IC) or high-performance liquid chromatography (HPLC) method to quantify residual acetate.
-
-
Product Stability:
-
Place vials of the lyophilized product on an accelerated stability study (e.g., 40°C/75% RH) and at the intended storage condition (e.g., 5°C).
-
At specified time points, analyze the product for purity (e.g., by HPLC), aggregation (e.g., by size-exclusion chromatography), and biological activity (if applicable).
-
Visualizations
Caption: Experimental workflow for lyophilization.
Caption: Logical relationship of inputs and outputs.
Conclusion
The use of this compound buffer in lyophilization presents a viable option for applications requiring a salt-free final product. However, the inherent volatility of this buffer system necessitates a carefully considered approach to formulation and process development. By understanding the potential for pH shifts and implementing strategies to mitigate these effects, such as the inclusion of appropriate cryoprotectants and the optimization of the lyophilization cycle, it is possible to produce a stable and high-quality lyophilized product. The protocols and data presented in these application notes serve as a foundational guide for scientists and researchers. It is imperative to perform thorough characterization and stability studies for each specific product to ensure its safety and efficacy.
References
Application Notes and Protocols for Pyridinium Acetate-Catalyzed Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of pyridinium (B92312) acetate (B1210297) as a catalyst in organic synthesis. The information is intended to guide researchers in setting up and executing reactions efficiently and safely.
Introduction
Pyridinium acetate is an ionic liquid that serves as a versatile and environmentally friendly catalyst in a variety of organic transformations.[1][2] Its utility is particularly notable in condensation reactions, such as the Knoevenagel and aldol (B89426) reactions, where it can act as a weak base and a proton source.[3][4] The use of this compound often leads to high yields, mild reaction conditions, and simplified work-up procedures, making it an attractive alternative to conventional catalysts.[5]
Key Applications
This compound and its derivatives are effective catalysts for several important synthetic transformations, including:
-
Knoevenagel Condensation: The reaction between an active methylene (B1212753) compound and an aldehyde or ketone to form a carbon-carbon double bond.[4][5][6]
-
Aldol Reactions: The condensation of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone.[3]
-
Multicomponent Reactions: One-pot syntheses involving three or more reactants to form complex molecules.[7]
Quantitative Data Summary
The following tables summarize quantitative data from representative this compound-catalyzed reactions, providing a basis for comparison and optimization.
Table 1: this compound-Catalyzed Knoevenagel Condensation
| Entry | Aldehyde | Active Methylene Compound | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | Aromatic Aldehyde | Malononitrile | Piperidinium Acetate | Water | 0.5 | High |
| 2 | Aryl Aldehyde | N-substituted 2-cyanoacetamide | Piperidinium Acetate | Not Specified | Not Specified | Good |
| 3 | Aromatic Aldehyde | Ethyl Cyanoacetate | 2-Hydroxyethylammonium Acetate | Solvent-free | Short | Good to Excellent |
| 4 | Dodecanaldehyde | Methyl Acetoacetate | Pyrrolidine/Acetic Acid | Methylene Chloride | Not Specified | Not Specified |
Data extracted from various sources for comparative purposes.[4][5]
Experimental Protocols
Protocol 1: General Procedure for this compound Catalyst Preparation
This compound can be readily prepared by the acid-base reaction between pyridine (B92270) and acetic acid.[2]
Materials:
-
Pyridine (dry)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, place a stoichiometric amount of dry pyridine.
-
Slowly add an equimolar amount of glacial acetic acid dropwise to the pyridine with stirring. The reaction is exothermic.
-
After the addition is complete, the resulting ionic liquid, this compound, is ready for use. The mixture can be gently heated to ensure complete reaction if necessary.[2]
Safety Note: This procedure should be performed in a well-ventilated fume hood. Pyridine is a flammable and toxic liquid. Acetic acid is corrosive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Protocol 2: this compound-Promoted Knoevenagel Condensation
This protocol describes a general procedure for the Knoevenagel condensation of an aldehyde with an active methylene compound using a pyridinium-based ionic liquid as a promoter.[6]
Materials:
-
Aldehyde (e.g., Ninhydrin)
-
Active Methylene Compound (e.g., cyclic active methylene derivatives)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Pyridinium-based Ionic Liquid (e.g., [Py-2OH]OAc)
-
Solvent (e.g., water)
Procedure:
-
To a solution of the aldehyde (1 mmol) and the active methylene compound (1 mmol) in the chosen solvent, add DABCO (catalytic amount) and the pyridinium-based ionic liquid (promoter amount).
-
Stir the reaction mixture at room temperature or under ultrasonication.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can often be isolated by filtration if it precipitates from the reaction mixture.
-
If the product is soluble, perform an aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Visualizations
Reaction Mechanism: Knoevenagel Condensation
The following diagram illustrates the proposed mechanism for the this compound-catalyzed Knoevenagel condensation. The acetate anion acts as a base to deprotonate the active methylene compound, while the pyridinium cation can act as a proton source.
Caption: Proposed mechanism for Knoevenagel condensation.
Experimental Workflow
The diagram below outlines a typical experimental workflow for a this compound-catalyzed synthesis.
Caption: General experimental workflow for synthesis.
References
- 1. CAS 5153-63-9: this compound | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. Search results [inis.iaea.org]
- 4. researchgate.net [researchgate.net]
- 5. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25595G [pubs.rsc.org]
- 6. Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Dihydropyridine Derivatives Using Pyridinium Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropyridine (B1217469) derivatives are a critical class of heterocyclic compounds with significant applications in medicinal chemistry. Notably, many 1,4-dihydropyridine (B1200194) (DHP) derivatives function as L-type calcium channel blockers, which are widely used in the treatment of cardiovascular diseases such as hypertension and angina.[1] The synthesis of these molecules is of paramount importance, and the Hantzsch pyridine (B92270) synthesis remains a cornerstone for accessing the 1,4-dihydropyridine scaffold.[1][2] This classical multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonium (B1175870) acetate (B1210297).[1]
While a variety of catalysts have been employed to improve the efficiency and conditions of the Hantzsch reaction, this document focuses on the application of pyridinium (B92312) acetate as a mild, in situ-generated Brønsted acid catalyst for the synthesis of dihydropyridine derivatives. Pyridinium acetate, formed from the simple acid-base reaction between pyridine and acetic acid, offers a gentle catalytic system for promoting the key condensation steps of the Hantzsch synthesis.
Mechanism of Action and Rationale for this compound Catalysis
The Hantzsch reaction proceeds through a series of condensation and cyclization steps. The catalytic role of an acid, in this case, the pyridinium ion from this compound, is to activate the carbonyl groups of the aldehyde and the β-ketoester, thereby facilitating nucleophilic attack.
The proposed catalytic cycle involving this compound can be summarized as follows:
-
Knoevenagel Condensation: The pyridinium ion protonates the carbonyl group of the aldehyde, enhancing its electrophilicity and promoting its condensation with one equivalent of the β-ketoester to form an α,β-unsaturated dicarbonyl intermediate.
-
Enamine Formation: Simultaneously, the second equivalent of the β-ketoester reacts with ammonia (B1221849) (from ammonium acetate, the nitrogen source) to form an enamine intermediate.
-
Michael Addition: The enamine then undergoes a Michael addition to the activated α,β-unsaturated intermediate.
-
Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to yield the final 1,4-dihydropyridine product.
The use of this compound as a catalyst provides a mildly acidic environment that can promote these steps without leading to significant side reactions or degradation of the dihydropyridine product, which can be sensitive to harsh acidic conditions.[3]
Experimental Protocols
The following is a representative protocol for the synthesis of a 1,4-dihydropyridine derivative using an in situ-generated this compound catalyst.
General Protocol for the Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
Benzaldehyde (B42025) (1 mmol, 106 mg)
-
Ethyl acetoacetate (B1235776) (2 mmol, 260 mg)
-
Ammonium acetate (1.2 mmol, 92.5 mg)
-
Pyridine (0.2 mmol, 16 mg)
-
Glacial acetic acid (0.2 mmol, 12 mg)
-
Ethanol (B145695) (5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol).
-
Add ethanol (5 mL) to the flask and stir the mixture to dissolve the solids.
-
To this solution, add pyridine (0.2 mmol) followed by the dropwise addition of glacial acetic acid (0.2 mmol) while stirring. The in situ formation of this compound will occur.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain it for the specified time (e.g., 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL) with stirring.
-
The solid product will precipitate out of the solution. Collect the crude product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.
-
Dry the purified product under a vacuum and determine the yield and melting point. Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Data Presentation
The following tables summarize representative quantitative data for the synthesis of 1,4-dihydropyridine derivatives using acidic catalysts, which are analogous to the proposed this compound system.
Table 1: Effect of Different Acidic Catalysts on the Hantzsch Synthesis of Dihydropyridines
| Entry | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | p-TSA | Ethanol | Reflux | 3 | 92 |
| 2 | 4-Chlorobenzaldehyde | Acetic Acid | Methanol | Reflux | 5 | 88 |
| 3 | 4-Nitrobenzaldehyde | Boric Acid | Solvent-free | 100 | 1 | 95 |
| 4 | 3-Nitrobenzaldehyde | Alumina Sulfuric Acid | Methanol | Reflux | 2 | 94[4] |
| 5 | Benzaldehyde | Ammonium Persulfate | Acetonitrile | 85-90 | 3-5 | 80-95[5] |
Table 2: Synthesis of Various Dihydropyridine Derivatives Using an Acidic Catalyst
| Entry | Aldehyde | β-Ketoester | Yield (%) |
| 1 | 4-Methylbenzaldehyde | Ethyl acetoacetate | 95 |
| 2 | 2-Chlorobenzaldehyde | Ethyl acetoacetate | 90 |
| 3 | 4-Hydroxybenzaldehyde | Methyl acetoacetate | 85 |
| 4 | Thiophene-2-carboxaldehyde | Ethyl acetoacetate | 91 |
| 5 | Furfural | Methyl acetoacetate | 89 |
Note: The data in these tables are representative examples from literature reports on acid-catalyzed Hantzsch reactions and may not have been generated using this compound specifically.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of dihydropyridine derivatives via the Hantzsch reaction catalyzed by in situ-generated this compound.
Caption: Workflow for this compound-catalyzed Hantzsch synthesis.
Signaling Pathway of Dihydropyridine Calcium Channel Blockers
Many of the synthesized dihydropyridine derivatives are expected to exhibit activity as L-type calcium channel blockers. The diagram below illustrates their mechanism of action at the cellular level.
Caption: Signaling pathway of dihydropyridine calcium channel blockers.
Biological Significance of Dihydropyridine Derivatives
Dihydropyridines are a cornerstone in the management of cardiovascular diseases.[6] Their primary mechanism of action involves the blockade of L-type voltage-gated calcium channels, which are abundant in vascular smooth muscle.[6][7] By inhibiting the influx of calcium ions into these cells, dihydropyridines lead to vasodilation, a widening of the blood vessels.[8] This, in turn, reduces peripheral vascular resistance and lowers blood pressure.[6]
Beyond their well-established role as antihypertensive agents, dihydropyridine derivatives have been investigated for a wide range of other biological activities, including:
The versatile biological profile of the dihydropyridine scaffold makes it a continuous area of interest for drug discovery and development. The synthetic protocols outlined in this document provide a foundation for the creation of novel dihydropyridine derivatives for further biological evaluation.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. iosrjournals.org [iosrjournals.org]
- 6. droracle.ai [droracle.ai]
- 7. buzzrx.com [buzzrx.com]
- 8. youtube.com [youtube.com]
- 9. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Chromatographic Purification Using Pyridinium Acetate Buffer System: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinium (B92312) acetate (B1210297) is a volatile buffer system that offers significant advantages in the chromatographic purification of biomolecules such as peptides, proteins, and oligonucleotides. Its volatility allows for easy removal by lyophilization, eliminating the need for subsequent desalting steps that can lead to sample loss. This buffer system is compatible with both ion-exchange and reverse-phase chromatography, providing versatility in purification strategies. Furthermore, its suitability for mass spectrometry (MS) analysis makes it a valuable tool in modern analytical workflows. This document provides detailed application notes and protocols for the effective use of the pyridinium acetate buffer system in chromatographic purification.
Key Advantages of this compound Buffer
-
Volatility: Simplifies post-purification sample processing as the buffer can be removed by freeze-drying.
-
Versatility: Applicable in both ion-exchange and reverse-phase chromatography.
-
MS Compatibility: Unlike phosphate (B84403) buffers, this compound is volatile and does not contaminate the mass spectrometer source.
-
Good Buffering Capacity: Provides stable pH control within its effective range.
Data Presentation
This compound Buffer Composition
The preparation of this compound buffers with specific pH values can be achieved by mixing varying ratios of pyridine (B92270) and acetic acid. The following table provides the approximate volumes of pyridine and acetic acid required to prepare a 100 mL solution of a desired pH.
| Target pH | Volume of Pyridine (mL) | Volume of Acetic Acid (mL) | Final Volume (with ddH₂O) (mL) |
| 3.1 | 1.0 | 11.5 | 100 |
| 3.5 | 2.0 | 7.8 | 100 |
| 4.0 | 4.0 | 5.7 | 100 |
| 4.5 | 7.5 | 4.1 | 100 |
| 5.0 | 15.5 | 2.9 | 100 |
| 5.5 | 30.0 | 1.9 | 100 |
| 6.0 | 50.0 | 1.1 | 100 |
| 6.5 | 77.0 | 0.5 | 100 |
Note: These values are approximate. It is recommended to verify the final pH with a calibrated pH meter and adjust as necessary.
Experimental Protocols
Buffer Preparation: 0.1 M this compound, pH 5.0
Materials:
-
Pyridine (ACS grade or higher)
-
Glacial Acetic Acid (ACS grade or higher)
-
Deionized water (ddH₂O), 18.2 MΩ·cm
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Fume hood
Procedure:
-
Work in a fume hood due to the strong odor and toxicity of pyridine.
-
To a 1 L volumetric flask, add approximately 800 mL of ddH₂O.
-
Carefully add 8.0 mL of pyridine to the water and mix gently.
-
Slowly add 5.7 mL of glacial acetic acid to the solution.
-
Allow the solution to cool to room temperature.
-
Adjust the pH to 5.0 by adding small increments of pyridine (to increase pH) or acetic acid (to decrease pH).
-
Once the desired pH is reached, bring the final volume to 1 L with ddH₂O.
-
Filter the buffer through a 0.22 µm or 0.45 µm filter before use to remove any particulate matter.
-
Store the buffer at 4°C.
Application 1: Ion-Exchange Chromatography of a Glycoprotein (B1211001)
This protocol describes the purification of a glycoprotein with a known isoelectric point (pI) using cation-exchange chromatography with a this compound buffer system.
Materials:
-
Cation-exchange column (e.g., Mono S, SP Sepharose)
-
HPLC or FPLC system
-
Starting Buffer: 0.1 M this compound, pH 4.5
-
Elution Buffer: 1.0 M this compound, pH 5.5
-
Sample: Dialyzed or desalted glycoprotein in Starting Buffer
-
0.22 µm syringe filters
Protocol:
-
Column Equilibration: Equilibrate the cation-exchange column with at least 5 column volumes (CV) of Starting Buffer at a flow rate of 1 mL/min until the pH and conductivity of the eluate are stable.
-
Sample Loading: Load the filtered protein sample onto the equilibrated column at a flow rate of 0.5 mL/min.
-
Washing: Wash the column with 5-10 CV of Starting Buffer to remove any unbound contaminants.
-
Elution: Elute the bound glycoprotein using a linear gradient from 0% to 100% Elution Buffer over 20 CV at a flow rate of 1 mL/min.
-
Fraction Collection: Collect fractions of 1 mL throughout the elution gradient.
-
Analysis: Analyze the collected fractions for protein content (e.g., A280nm) and purity (e.g., SDS-PAGE).
-
Post-Purification: Pool the fractions containing the purified glycoprotein and lyophilize to remove the this compound buffer.
Application 2: Reverse-Phase HPLC of a Synthetic Peptide
This protocol outlines the purification of a synthetic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a this compound buffer system.
Materials:
-
C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size)
-
HPLC system with a UV detector
-
Mobile Phase A: 0.1 M this compound in ddH₂O, pH 4.0
-
Mobile Phase B: 0.1 M this compound in 90% Acetonitrile, pH 4.0
-
Sample: Crude synthetic peptide dissolved in Mobile Phase A
-
0.22 µm syringe filters
Protocol:
-
System Equilibration: Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min until a stable baseline is achieved at the desired detection wavelength (e.g., 214 nm or 280 nm).
-
Sample Injection: Inject the filtered peptide sample onto the column.
-
Chromatographic Separation: Separate the peptide from impurities using a linear gradient from 5% to 65% Mobile Phase B over 60 minutes at a flow rate of 1 mL/min.
-
Fraction Collection: Collect fractions corresponding to the major peaks observed in the chromatogram.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC or mass spectrometry.
-
Sample Recovery: Pool the pure fractions and remove the solvent and this compound buffer by lyophilization.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase. | Adjust the pH of the mobile phase. Consider adding a small amount of an ion-pairing agent if compatible with your downstream application. |
| Low Recovery | Irreversible binding of the analyte to the column. | Modify the elution conditions (e.g., steeper gradient, different pH). Ensure the column is properly conditioned and not overloaded. |
| Buffer Precipitation | High concentration of organic solvent in the mobile phase. | Ensure the this compound concentration is soluble in the highest percentage of organic solvent used. Prepare fresh mobile phases daily. |
| Baseline Noise/Drift | Poor quality reagents or improper buffer preparation. | Use high-purity reagents and solvents. Filter all buffers and mobile phases before use. Ensure the HPLC system is properly primed and equilibrated. |
Conclusion
The this compound buffer system is a powerful and versatile tool for the chromatographic purification of a wide range of biomolecules. Its volatility and compatibility with mass spectrometry make it particularly well-suited for modern proteomics, peptidomics, and oligonucleotide research. By following the detailed protocols and considering the troubleshooting guidelines provided in these application notes, researchers can effectively implement this buffer system to achieve high-purity samples for their downstream applications.
Troubleshooting & Optimization
Technical Support Center: Pyridinium Acetate Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to optimize the synthesis of pyridinium (B92312) acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing pyridinium acetate?
A1: The most common method is the direct acid-base reaction between pyridine (B92270) and acetic acid.[1][2] This reaction involves the protonation of the nitrogen atom in the pyridine ring by acetic acid to form the pyridinium cation and the acetate anion.[1] Another reported method involves the reaction of pyridine with acetic anhydride.[3]
Q2: What is the ideal stoichiometry for the reaction between pyridine and acetic acid?
A2: It is recommended to use stoichiometric amounts of pyridine and acetic acid for this reaction.[1][4]
Q3: Is heating necessary for the synthesis of this compound?
A3: There are differing reports on the necessity of heating. Some protocols suggest that simply adding acetic acid dropwise to dry pyridine is sufficient to form the ionic liquid.[4] Other methods recommend heating the mixture to approximately 110°C to facilitate the reaction and subsequent crystallization upon cooling.[1] The pKa of acetic acid is around 5, which is similar to the pKa of the pyridinium ion, suggesting the reaction exists in equilibrium.[4]
Q4: What are the common impurities in this compound synthesis?
A4: Common impurities can include unreacted pyridine and acetic acid, as well as water if the reagents are not sufficiently dry. Pyridine itself is hygroscopic and can contain water and other amine impurities like picolines.[5][6]
Q5: How can I purify the synthesized this compound?
A5: The most common method for purifying this compound is crystallization.[1] After the reaction, allowing the mixture to cool can lead to the crystallization of the product. If excess pyridine is present, it may be challenging to remove. General purification techniques for pyridine derivatives include column chromatography, though tailing can be an issue on silica (B1680970) gel due to the basic nature of any residual pyridine.[7]
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Potential Cause: Incomplete reaction due to equilibrium.
-
Potential Cause: Impure or wet reagents.
-
Potential Cause: Loss of product during workup.
-
Solution: this compound is soluble in water and polar organic solvents.[5] Ensure that any washing steps are performed with appropriate, non-polar solvents if possible, and be mindful of the product's solubility to avoid accidental loss.
-
Issue 2: Product is an oil and does not crystallize
-
Potential Cause: Presence of impurities.
-
Potential Cause: The product is an ionic liquid at room temperature.
-
Solution: this compound can exist as an ionic liquid.[4] If a solid is required, you may need to attempt crystallization at lower temperatures or by trituration with a non-polar solvent.
-
Issue 3: Difficulty removing excess pyridine
-
Potential Cause: Pyridine has a relatively high boiling point (115°C).
-
Solution: If you have used an excess of pyridine, it can be difficult to remove by simple evaporation. One method to remove pyridine from an aqueous solution is to adjust the pH. By making the solution acidic, pyridine will be protonated and remain in the aqueous phase during an extraction with an organic solvent.[8] However, this would not be suitable for isolating the this compound salt. A better approach is to perform the reaction with acetic acid as the limiting reagent and then remove the excess pyridine under high vacuum, though this is not ideal. The best practice is to use accurate stoichiometry.
-
Quantitative Data Summary
Specific quantitative data directly comparing the yields of this compound under varied conditions is limited in the provided search results. However, the reaction conditions themselves are well-documented.
| Parameter | Condition 1 | Condition 2 | Reference |
| Reactants | Dry Pyridine, Acetic Acid | Pyridine, Acetic Anhydride | [1][4],[3] |
| Temperature | No heating required | Heat to ~110°C | [4],[1] |
| Stoichiometry | Stoichiometric amounts | Not specified | [1][4] |
| Product Form | Ionic Liquid | Crystalline solid upon cooling | [4],[1] |
Detailed Experimental Protocol
This protocol is a general guideline for the synthesis of this compound via the direct reaction of pyridine and acetic acid.
Materials:
-
Dry Pyridine
-
Glacial Acetic Acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add a stoichiometric amount of dry pyridine.
-
Reagent Addition: Place the flask in an ice bath to control any exothermic reaction. Add a stoichiometric amount of glacial acetic acid dropwise to the stirred pyridine using a dropping funnel.[1][4]
-
Reaction: After the addition is complete, the mixture can be allowed to warm to room temperature and stirred for a period (e.g., 1-2 hours) to ensure the reaction goes to completion. Some protocols suggest heating to approximately 110°C.[1]
-
Isolation and Purification:
-
If heating was applied, allow the mixture to cool to room temperature.[1]
-
Crystallization of this compound may occur upon cooling.[1]
-
If the product does not crystallize, it may exist as an ionic liquid.[4]
-
The product can be used as is in solution or isolated. To isolate the solid, you can attempt to induce crystallization by cooling further or by adding a non-polar solvent.
-
Filter the crystals and wash with a small amount of a cold, non-polar solvent.
-
Dry the product under vacuum.
-
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. Buy this compound | 5153-63-9 [smolecule.com]
- 2. quora.com [quora.com]
- 3. This compound | 5153-63-9 | Benchchem [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. CAS 5153-63-9: this compound | CymitQuimica [cymitquimica.com]
- 6. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sciencemadness Discussion Board - removal of pyridine - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Pyridinium Acetate Buffer Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of residual pyridine (B92270) from pyridinium (B92312) acetate (B1210297) buffer.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove residual pyridine from my pyridinium acetate buffer?
A1: Residual pyridine can interfere with subsequent experiments. As a nucleophilic and basic compound, it can react with sensitive reagents, alter reaction kinetics, or affect the pH of your system. For applications in drug development and biological assays, the presence of even trace amounts of pyridine can lead to inaccurate results and potential toxicity.
Q2: What are the most common methods for removing residual pyridine from an aqueous buffer?
A2: The most suitable methods for removing pyridine from an aqueous buffer without significantly altering its composition are physical methods that exploit pyridine's volatility. These include:
-
Rotary Evaporation: A straightforward method to remove volatile compounds under reduced pressure.
-
Azeotropic Distillation: This involves adding a solvent (an entrainer) that forms a lower-boiling azeotrope with pyridine, facilitating its removal. Toluene (B28343) is a common entrainer for this purpose.
-
Nitrogen Gas Bubbling (Sparging): Passing a stream of inert gas through the buffer can help to carry away the volatile pyridine.
Chemical methods like acidic washes are not recommended as they will disrupt the pH and composition of your this compound buffer.
Q3: How can I determine the concentration of residual pyridine in my buffer?
A3: Several analytical techniques can be used to quantify residual pyridine. For routine checks in a chemistry lab, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a convenient method. For more sensitive and regulated environments, chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with UV detection (HPLC-UV) are preferred.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Persistent Pyridine Odor After Removal Procedure | 1. Incomplete removal of pyridine. 2. Adsorption of pyridine onto glassware. | 1. Repeat the chosen removal procedure (e.g., additional azeotropic distillation cycles, longer rotary evaporation time). 2. Ensure all glassware is thoroughly cleaned, potentially with an acid wash followed by extensive rinsing with deionized water, before preparing the buffer. |
| Significant Decrease in Buffer Volume | 1. Excessive temperature or vacuum during rotary evaporation leading to water evaporation. 2. Removal of water along with the pyridine-water azeotrope during distillation. | 1. Carefully control the bath temperature and vacuum level during rotary evaporation to minimize water loss. 2. After pyridine removal, the buffer can be reconstituted to its original volume with deionized water. The concentration of the buffer components should be re-verified. |
| Change in Buffer pH After Pyridine Removal | 1. Preferential removal of the basic component (pyridine) over the acidic component (acetic acid), altering the conjugate acid/base ratio. 2. Evaporation of acetic acid along with pyridine and water. | 1. The pH of the buffer should be checked after pyridine removal. If necessary, adjust the pH by adding a small amount of a concentrated acetic acid or pyridine solution. 2. Use the mildest effective conditions for removal to minimize the loss of acetic acid. |
| Introduction of New Impurities | 1. Use of impure entrainer (e.g., toluene) for azeotropic distillation. 2. Contamination from improperly cleaned equipment. | 1. Always use high-purity, residue-free solvents for azeotropic distillation. 2. Ensure all equipment, including the rotary evaporator and distillation apparatus, is scrupulously clean. |
Experimental Protocols
Protocol 1: Removal of Residual Pyridine by Rotary Evaporation
This method is suitable for removing small to moderate amounts of residual pyridine.
Methodology:
-
Place the this compound buffer in a round-bottom flask, not exceeding half the flask's volume.
-
Connect the flask to a rotary evaporator. Ensure the bump trap is clean.
-
Set the water bath temperature to 40-50°C.
-
Gradually apply vacuum. The pressure should be low enough to facilitate the evaporation of pyridine without causing excessive boiling of the water. A starting point could be around 70 mbar.
-
Begin rotation of the flask at a moderate speed.
-
Continue the process until the odor of pyridine is no longer detectable. This may take several hours.
-
After removal, allow the buffer to return to room temperature and atmospheric pressure.
-
Check the final volume and pH of the buffer and adjust if necessary.
Protocol 2: Removal of Residual Pyridine by Azeotropic Distillation with Toluene
This method is effective for removing trace amounts of pyridine. Pyridine and water form a minimum-boiling azeotrope (92.6°C, 57% pyridine/43% water), and toluene forms a heterogeneous azeotrope with water and a homogeneous azeotrope with pyridine.[1]
Methodology:
-
To the this compound buffer in a round-bottom flask, add a volume of high-purity toluene. A starting ratio of 1:1 volume of toluene to the estimated volume of residual pyridine is a reasonable starting point; however, for trace amounts, adding 5-10% of the total buffer volume can be effective.
-
Connect the flask to a rotary evaporator.
-
Set the water bath temperature to 50-60°C.
-
Apply vacuum and begin rotation. The toluene-pyridine azeotrope will co-evaporate.
-
Continue until all the toluene and the azeotrope have been removed.
-
Repeat the addition of fresh toluene and subsequent evaporation two to three more times to ensure complete removal of pyridine.[2]
-
After the final evaporation, the buffer may be placed under high vacuum for a short period to remove any remaining toluene.
-
Adjust the final volume and pH of the buffer as needed.
Protocol 3: Quantification of Residual Pyridine by Quantitative ¹H NMR (qNMR)
This protocol provides a method for determining the concentration of residual pyridine using an internal standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh a specific amount of a suitable internal standard (e.g., dimethyl sulfoxide (B87167) - DMSO) into a clean, dry vial. The internal standard should have a known purity and a resonance that does not overlap with the pyridine or acetate signals.
-
Accurately add a known volume of the this compound buffer (prepared in D₂O) to the vial containing the internal standard.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer an appropriate volume (typically 600-700 µL) of the solution into a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Ensure the relaxation delay (D1) is sufficiently long (at least 5 times the longest T1 of the signals of interest) to allow for full relaxation of all protons, which is crucial for accurate integration. A D1 of 30 seconds is a conservative starting point.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of the internal standard and the residual pyridine. In D₂O, the aromatic protons of pyridine appear at approximately δ 8.16 (ortho), 7.69 (para), and 7.18 (meta) ppm, while the acetate singlet is around δ 2.02 ppm.[2] The DMSO singlet appears at δ 2.71 ppm.
-
Calculate the concentration of pyridine using the following equation:
Concentration_pyridine = (I_pyridine / N_pyridine) * (N_IS / I_IS) * (M_IS / V_buffer) * Purity_IS
Where:
-
I_pyridine = Integral of the chosen pyridine signal(s)
-
N_pyridine = Number of protons giving rise to the integrated pyridine signal(s)
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons giving rise to the integrated internal standard signal
-
M_IS = Mass of the internal standard
-
V_buffer = Volume of the buffer added
-
Purity_IS = Purity of the internal standard
-
Quantitative Data Summary
The efficiency of pyridine removal is highly dependent on the initial concentration, the specific parameters of the removal method, and the number of cycles performed. The following table provides an estimated efficiency for single-cycle removal methods.
| Method | Initial Pyridine Conc. | Entrainer/Conditions | Estimated Removal Efficiency (%) | Reference |
| Rotary Evaporation | Low to Moderate | 40-50°C, ~70 mbar | 70-90% | General laboratory practice |
| Azeotropic Distillation | Low (trace amounts) | Toluene (10% v/v) | >95% per cycle | [3] |
| Nitrogen Sparging | Low | Ambient Temperature | 50-70% (dependent on time) | General laboratory practice |
Note: The efficiencies are estimates and can vary. For complete removal, multiple cycles or a combination of methods may be necessary.
Visualizations
Caption: Workflow for removing and quantifying residual pyridine.
Caption: Troubleshooting decision tree for buffer purification.
References
Pyridinium Acetate Catalyzed Transformations: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing pyridinium (B92312) acetate (B1210297) in their chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is the role of pyridinium acetate in catalysis?
A1: this compound acts as a weak base and a mild acid catalyst. The acetate ion can function as a base to deprotonate active methylene (B1212753) compounds, while the pyridinium ion can act as a mild Brønsted acid to activate carbonyl groups.[1] This dual functionality makes it effective in reactions like the Knoevenagel condensation.[2]
Q2: My reaction is sluggish or not proceeding to completion. What are the potential causes?
A2: Several factors can contribute to low reactivity:
-
Insufficient Catalyst Loading: Ensure the correct molar ratio of this compound is used. While catalytic amounts are required, loading may need to be optimized for your specific substrates.
-
Purity of Reagents: Impurities in starting materials or the catalyst itself can inhibit the reaction.[3] The presence of water can be particularly problematic in some cases. This compound is hygroscopic, meaning it can absorb moisture from the air, which may affect your reaction.[4]
-
Reaction Temperature: While many this compound-catalyzed reactions proceed at room temperature or with gentle heating, the optimal temperature is substrate-dependent. If the reaction is too slow, a modest increase in temperature may be beneficial. However, be aware of potential thermal decomposition of the catalyst or reactants at elevated temperatures.[5]
-
Solvent Choice: The polarity and proticity of the solvent can significantly impact reaction rates. This compound is soluble in water and polar organic solvents.[4] A solvent that ensures all reactants are in the solution phase is crucial.
Q3: I am observing unexpected byproducts. What are the common side reactions?
A3: Side reactions are often specific to the transformation being performed. Common issues include:
-
Self-Condensation: In reactions like the aldol (B89426) or Knoevenagel condensation, the starting carbonyl compound or the active methylene compound may react with itself.[6]
-
Michael Addition: The product of a Knoevenagel condensation is often an α,β-unsaturated system, which can undergo a subsequent Michael addition with the deprotonated active methylene compound.
-
Catalyst Decomposition: At elevated temperatures (approaching its boiling point of 115°C), this compound may start to decompose.[5] While specific pathways for the simple salt are not extensively documented, thermal decomposition of related pyridine-containing complexes can yield products like carbon dioxide and methane, suggesting fragmentation of the acetate and pyridine (B92270) moieties.[7][8][9]
Q4: How can I purify my this compound catalyst?
A4: If you suspect impurities in your catalyst are affecting your reaction, purification may be necessary. For quaternary ammonium (B1175870) pyridinium compounds in general, column chromatography is a common purification technique.[10] Given that this compound is a salt, recrystallization from a suitable solvent system could also be an effective method. It's important to handle it in a dry environment due to its hygroscopic nature.[4]
Troubleshooting Guides
Guide 1: Low Yield in Knoevenagel Condensation
This guide addresses common issues leading to low yields in Knoevenagel condensations of an aldehyde/ketone with an active methylene compound, catalyzed by this compound.
| Symptom | Possible Cause | Troubleshooting Step |
| Low conversion of starting materials | Insufficient catalyst activity | - Increase catalyst loading incrementally (e.g., from 10 mol% to 20 mol%).- Ensure the catalyst is dry and pure. Consider purification if necessary.[10] |
| Suboptimal reaction temperature | - If at room temperature, gently heat the reaction (e.g., to 40-60°C).- Monitor for byproduct formation at higher temperatures. | |
| Inappropriate solvent | - Ensure all reactants are fully dissolved.- Consider switching to a more polar aprotic solvent. | |
| Formation of multiple products | Self-condensation of the carbonyl compound | - Add the carbonyl compound slowly to the mixture of the active methylene compound and catalyst.- Run the reaction at a lower temperature. |
| Michael addition of nucleophile to the product | - Use a stoichiometric amount of the active methylene compound.- Monitor the reaction closely and stop it once the starting material is consumed. | |
| Product decomposition | Product instability under reaction conditions | - Decrease reaction time and/or temperature.- Work up the reaction as soon as it is complete. |
Experimental Protocol: General Procedure for Knoevenagel Condensation
The following is a general protocol for the Knoevenagel condensation using this compound. Optimization for specific substrates is recommended.
-
Reaction Setup: In a round-bottom flask, dissolve the active methylene compound (1.0 eq.) and this compound (0.1-0.2 eq.) in a suitable solvent (e.g., ethanol, toluene, or pyridine).
-
Addition of Carbonyl Compound: Add the aldehyde or ketone (1.0 eq.) to the mixture. If self-condensation is a concern, add it dropwise.
-
Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to reflux). Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The residue can be taken up in an organic solvent and washed with water to remove the this compound catalyst.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizing Reaction Pathways and Troubleshooting
References
- 1. quora.com [quora.com]
- 2. chemrj.org [chemrj.org]
- 3. benchchem.com [benchchem.com]
- 4. CAS 5153-63-9: this compound | CymitQuimica [cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Thermal decomposition of pyridine-substituted cobaltic acetate in acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. column-chromatography.com [column-chromatography.com]
Technical Support Center: Optimizing Pyridinium Acetate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the temperature in reactions involving pyridinium (B92312) acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for reactions using pyridinium acetate?
A1: The optimal temperature for this compound-catalyzed reactions is highly substrate-dependent and varies based on the specific transformation. However, a general temperature range is between room temperature and 110°C.[1] For instance, some Knoevenagel condensations can be performed at 0°C, while others may require heating to 80-100°C to proceed efficiently.[2][3] In some cases, such as the Kröhnke pyridine (B92270) synthesis, temperatures can reach up to 140°C.[3] It is crucial to monitor the reaction progress, as excessively high temperatures can lead to decomposition of reactants or products.[4][5]
Q2: How does temperature affect the rate and yield of this compound-catalyzed reactions?
A2: Temperature has a significant impact on both the reaction rate and yield. Generally, increasing the temperature accelerates the reaction. However, this does not always translate to a higher yield of the desired product. Excessive heat can promote side reactions, such as self-condensation of carbonyl compounds or decomposition of starting materials, which can lower the overall yield.[4][5][6] It is essential to find the optimal temperature that provides a reasonable reaction rate without significant byproduct formation.
Q3: Can this compound be used in solvent-free conditions?
A3: Yes, this compound can be effective in solvent-free conditions, which aligns with green chemistry principles.[3] In such cases, the reaction temperature becomes an even more critical parameter to control the reaction medium's viscosity and ensure efficient mixing of the reactants.
Q4: Is this compound stable at elevated temperatures?
A4: this compound is generally stable up to its boiling point of approximately 115°C.[1][7] However, prolonged heating at high temperatures, especially in the presence of other reagents, can lead to decomposition. In some syntheses, such as the sulfonation of pyridine, much higher temperatures (above 150°C) are employed, but this is a different reactive system.[8]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 10-20°C increments while monitoring the reaction progress by TLC or LC-MS. For some reactions, refluxing in a suitable solvent may be necessary.[4][5] |
| Reaction temperature is too high, causing decomposition. | If you observe charring or the formation of multiple unidentified spots on your TLC plate, the temperature is likely too high. Try running the reaction at a lower temperature, even if it requires a longer reaction time. Using an ice bath for highly exothermic reactions can help control the temperature.[4] |
| Inefficient water removal (for condensation reactions). | In condensation reactions like the Knoevenagel, the water produced can inhibit the reaction. If heating, consider using a Dean-Stark apparatus to azeotropically remove water.[5] |
| Catalyst deactivation. | Ensure the this compound is of good quality and has been stored properly. In some cases, catalyst deactivation can be mitigated by adjusting reaction conditions.[3] |
Issue 2: Formation of Multiple Byproducts
| Potential Cause | Troubleshooting Steps |
| Temperature is too high, promoting side reactions. | Lowering the reaction temperature is the primary solution. This can help to improve the selectivity of the reaction for the desired product.[4][6] |
| Self-condensation of starting materials. | This is common with aldehydes and ketones, especially at elevated temperatures. Consider adding the carbonyl compound slowly to the reaction mixture to maintain a low concentration.[6] |
| Incorrect stoichiometry. | Ensure the molar ratios of your reactants are correct. In some cases, using a slight excess of one reactant can help to drive the reaction to completion and minimize side reactions. |
Quantitative Data Presentation
The following table summarizes the effect of temperature on the yield of a representative Knoevenagel condensation reaction between an aldehyde and an active methylene (B1212753) compound using a pyridinium-based catalyst.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | -20 | 24 | Low |
| 2 | 0 | 12 | High |
| 3 | 20 | 8 | Moderate |
| 4 | 80 | 2 | High |
| 5 | 100 | 1 | High, with some byproducts |
Note: This data is illustrative and the optimal conditions will vary depending on the specific substrates used.[2][3]
Experimental Protocols
Detailed Protocol: Knoevenagel Condensation of Benzaldehyde with Malononitrile using this compound
This protocol provides a general guideline for performing a Knoevenagel condensation. Optimization of temperature and reaction time may be necessary for different substrates.
Materials:
-
Benzaldehyde (1.0 mmol, 106.12 mg)
-
Malononitrile (1.0 mmol, 66.06 mg)
-
This compound (0.1 mmol, 13.9 mg)
-
Ethanol (B145695) (5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde, malononitrile, and ethanol.
-
Add the this compound catalyst to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., start at 50°C and optimize as needed) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate).
-
Once the reaction is complete (disappearance of the starting aldehyde), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.
Visualizations
Caption: A decision tree for troubleshooting low yields.
References
- 1. echemi.com [echemi.com]
- 2. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25595G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Incomplete reaction in Kröhnke pyridine synthesis troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Kröhnke pyridine (B92270) synthesis, with a focus on incomplete reactions.
Frequently Asked Questions (FAQs)
Q1: My Kröhnke synthesis is resulting in a low yield of the desired pyridine. What are the most common points of failure?
A1: Low yields in the Kröhnke synthesis often stem from issues with starting materials or reaction conditions. A primary cause can be the incomplete cyclization and aromatization of the 1,5-dicarbonyl intermediate.[1] Key factors to investigate include the purity of the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound, the reaction temperature, and the efficiency of the ammonia (B1221849) source.[2]
Q2: How does the purity of the α-pyridinium methyl ketone salt affect the reaction?
A2: The α-pyridinium methyl ketone salt is a crucial reactant, and its purity is paramount.[2] It should be pure and dry to ensure the efficient formation of the pyridinium (B92312) ylide, which is the active nucleophile in the initial Michael addition step.[3] Impurities can interfere with this step and subsequent cyclization, leading to a lower yield. These salts can often be prepared by treating the corresponding bromomethyl ketone with pyridine.[4]
Q3: I am struggling with the purification of my final pyridine product. What are some effective strategies?
A3: Purifying pyridine derivatives can be challenging due to their basic nature.[1] Common and effective techniques include:
-
Acid-Base Extraction: As pyridines are basic, an acidic wash (e.g., dilute HCl) can be used to protonate the pyridine and extract it into the aqueous layer, separating it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]
-
Column Chromatography: This is a versatile method for separation. To mitigate the issue of product tailing on silica (B1680970) gel due to the basicity of pyridine, a small amount of a base like triethylamine (B128534) can be added to the eluent.[1]
-
Crystallization: If the synthesized pyridine is a solid, crystallization from an appropriate solvent system is a highly effective method for achieving high purity.[1]
Troubleshooting Guide for Incomplete Reactions
This guide provides a systematic approach to troubleshooting incomplete reactions in the Kröhnke pyridine synthesis.
Problem: Low or No Product Formation
Possible Cause 1: Purity of Reactants Impurities in the starting materials can inhibit the reaction.
-
Solution:
-
Ensure the α-pyridinium methyl ketone salt is pure and completely dry.[2]
-
Verify the purity of the α,β-unsaturated carbonyl compound, as impurities can lead to side reactions.
-
Always use reagents from reliable sources or purify them before use.
-
Possible Cause 2: Inefficient Ylide Formation The reaction is initiated by the deprotonation of the α-pyridinium methyl ketone salt to form a pyridinium ylide.[3] Insufficiently basic conditions can hinder this step.
-
Solution:
-
Ammonium (B1175870) acetate (B1210297) is a common reagent that serves as both a base and an ammonia source.[3] Ensure it is used in sufficient excess (typically 5-10 equivalents) to promote ylide formation and subsequent cyclization.[1][2]
-
Possible Cause 3: Incomplete Michael Addition or Cyclization The key steps involve the Michael addition of the ylide to the unsaturated carbonyl compound, followed by cyclization and dehydration.[3] These steps may not proceed to completion under suboptimal conditions.
-
Solution:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the cyclization and elimination steps.[1] Reactions are often run at reflux in solvents like glacial acetic acid or methanol.[2][4]
-
Prolong Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction stalls, increasing the reaction time may be necessary.[1]
-
Problem: Formation of Side Products
Possible Cause: Competing Reaction Pathways Side reactions can compete with the desired pyridine formation, leading to a complex product mixture and lower yield of the target compound.
-
Solution:
-
Control Reaction Temperature: Precise temperature control is crucial. For instance, in the synthesis of certain terpyridines, a 1,2-attack on the intermediate enone's carbonyl group can compete with the desired 1,4-conjugate addition. Milder reaction conditions may favor the desired pathway.[5]
-
Optimize Reagent Stoichiometry: Ensure the correct stoichiometry of reactants to minimize side reactions.
-
Experimental Protocols
General Protocol for the Synthesis of N-phenacylpyridinium bromide
This protocol describes the preparation of a common α-pyridinium methyl ketone salt.
-
Dissolution: Dissolve 2-bromoacetophenone (B140003) in a suitable solvent such as acetone (B3395972).
-
Pyridine Addition: To this solution, add pyridine dropwise with stirring at room temperature. A precipitate will typically form upon addition.
-
Reaction Completion: Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the solid with cold acetone to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to yield the N-phenacylpyridinium bromide.[3]
General Protocol for the Kröhnke Synthesis of 2,4,6-Trisubstituted Pyridines
This protocol provides a general guideline for the synthesis of a substituted pyridine.
-
Reactant Mixture: In a suitable flask, dissolve the α-pyridinium methyl ketone salt (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.0 mmol) in glacial acetic acid.
-
Ammonia Source: Add ammonium acetate (5-10 equivalents) to the mixture.
-
Heating: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Neutralization: Neutralize the solution with a base, such as aqueous ammonia or sodium carbonate.
-
Isolation: Collect the precipitated product by filtration.
-
Purification: Purify the crude product by recrystallization or column chromatography.[2]
Data Summary
The following table summarizes typical reaction conditions for the Kröhnke pyridine synthesis.
| Parameter | Condition | Notes | Reference |
| Solvent | Glacial Acetic Acid or Methanol | Acetic acid is very common. Solvent-free and aqueous conditions have also been reported. | [2][4] |
| Ammonia Source | Ammonium Acetate | Typically used in large excess (5-10 eq.). | [2] |
| Temperature | Reflux | Generally does not exceed 140 °C. | [4] |
| Reaction Time | Hours to Overnight | Monitored by TLC. | [1] |
Visualized Workflows and Logic
References
Technical Support Center: N-Acyl Pyridinium Salt Additions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during N-acyl pyridinium (B92312) salt additions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation, offering potential causes and solutions.
Issue 1: Poor Regioselectivity Leading to a Mixture of Dihydropyridine (B1217469) Isomers
-
Question: My reaction is producing a mixture of 1,2- and 1,4-dihydropyridine (B1200194) isomers. How can I improve the regioselectivity for the desired product?
-
Answer: The regioselectivity of nucleophilic addition to N-acyl pyridinium salts is highly dependent on several factors, including the nature of the nucleophile, the acylating agent, substituents on the pyridine (B92270) ring, and the reaction conditions.[1][2]
-
Nucleophile Choice: The "hardness" or "softness" of the nucleophile plays a crucial role. Hard nucleophiles, such as alkyl Grignard reagents, tend to favor addition at the 2-position, while softer nucleophiles often show a preference for the 4-position.[1]
-
Acylating Agent: The steric bulk and electronic properties of the acyl group on the pyridinium nitrogen can influence the accessibility of the 2- and 4-positions to the incoming nucleophile.
-
Pyridine Substituents: Electron-withdrawing or donating groups on the pyridine ring, as well as their steric hindrance, can direct the nucleophilic attack to a specific position.[1]
-
Use of Catalysts: For Grignard additions, the use of a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), can significantly enhance the formation of the 1,4-addition product.[2][3]
-
Solvent and Temperature: The choice of solvent and reaction temperature can also impact regioselectivity. Non-polar solvents and lower temperatures often lead to higher selectivity.[2][4] It is advisable to perform the reaction at a low temperature, such as -78 °C, to minimize side reactions and improve selectivity.[4]
-
Issue 2: Formation of Byproduct from Nucleophilic Attack on the Acyl Carbonyl
-
Question: I am observing a byproduct that appears to result from the nucleophile attacking the carbonyl group of the N-acyl pyridinium salt. How can I prevent this?
-
Answer: Attack of the nucleophile, particularly a hard nucleophile like a Grignard reagent, at the electrophilic carbonyl carbon of the N-acyl group is a known side reaction.[5] This leads to the formation of a ketone or alcohol byproduct and regeneration of the pyridine.
-
Lowering the Reaction Temperature: Performing the reaction at a low temperature (e.g., -78 °C) can disfavor the kinetically less favorable attack at the carbonyl group.[4]
-
Choice of Acylating Agent: Using a less electrophilic acylating agent might reduce the propensity for this side reaction. For example, using a bulky acyl group could sterically hinder the attack at the carbonyl carbon.
-
Slower Addition of the Nucleophile: A slow, dropwise addition of the nucleophile to the solution of the in situ-formed N-acyl pyridinium salt can help to maintain a low concentration of the nucleophile, thereby favoring addition to the pyridinium ring over the carbonyl group.
-
Issue 3: Hydrolysis of the N-Acyl Pyridinium Salt or Dihydropyridine Product
-
Question: My reaction yield is low, and I suspect that my starting material or product is being hydrolyzed during the reaction or workup. What can I do to prevent this?
-
Answer: N-acyl pyridinium salts are susceptible to hydrolysis, which regenerates the pyridine starting material.[6] The dihydropyridine products can also be unstable, particularly in the presence of acid or water, potentially leading to decomposition or re-aromatization.
-
Anhydrous Reaction Conditions: It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of water.
-
Careful Workup: During the workup, avoid prolonged exposure to acidic or strongly basic aqueous solutions. A rapid quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) followed by extraction into an organic solvent is often recommended. For sensitive products, a non-aqueous workup may be necessary.
-
In situ Hydrolysis for Dihydropyridone Synthesis: In some cases, controlled in situ hydrolysis of an intermediate enol-ether, formed from the nucleophilic addition, is a desired step to yield dihydropyridones.[7]
-
Issue 4: Side Reactions Related to the Use of Di-tert-butyl Dicarbonate (B1257347) (Boc-anhydride)
-
Question: I am using Boc-anhydride as my acylating agent and observing unexpected byproducts. What are the possible side reactions?
-
Answer: When using di-tert-butyl dicarbonate (Boc₂O) in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP), several side reactions can occur, especially with amine or alcohol nucleophiles.[8][9][10]
-
Formation of Carbonates and Carbamates: With alcohols and amines, the formation of symmetrical carbonates and N-Boc derivatives can occur as byproducts.[8][9]
-
Formation of Unstable Intermediates: Unstable carbamic-carbonic anhydride (B1165640) intermediates can form with secondary amines.[10]
-
Influence of Reaction Conditions: The ratio of reagents, reaction time, and solvent polarity can all influence the formation of these byproducts.[9] To minimize these side reactions, it is important to carefully control the stoichiometry of the reagents and to optimize the reaction conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for byproduct formation in N-acyl pyridinium salt additions?
A1: Byproduct formation can occur through several pathways. The primary routes include:
-
Lack of Regioselectivity: The nucleophile can attack different electrophilic positions on the pyridinium ring (typically the 2-, 4-, or 6-positions), leading to a mixture of isomeric dihydropyridine products.[1]
-
Attack at the Acyl Carbonyl: Hard nucleophiles can attack the carbonyl carbon of the N-acyl group, leading to the formation of a ketone or alcohol and regeneration of the pyridine.[5]
-
Hydrolysis: The N-acyl pyridinium salt intermediate or the dihydropyridine product can be hydrolyzed by water present in the reaction mixture or during workup.[6]
-
Enamide Formation: Under certain basic conditions, deprotonation of the dihydropyridine product can lead to the formation of a stable enamide, which may be considered a byproduct if the dihydropyridine is the desired product.
Q2: How can I choose the best solvent for my N-acyl pyridinium salt addition reaction?
A2: The choice of solvent can significantly impact the reaction's success. Non-polar, aprotic solvents are generally preferred to minimize the solubility of the pyridinium salt and to avoid side reactions. Dichloromethane (B109758) (CH₂Cl₂) and toluene (B28343) are commonly used solvents that have been shown to provide good results in terms of yield and selectivity.[2][4] It is crucial to use anhydrous solvents to prevent hydrolysis of the N-acyl pyridinium salt.
Q3: At what temperature should I run my reaction to minimize byproducts?
A3: Low temperatures are generally recommended to minimize byproduct formation. Performing the reaction at -78 °C is a common practice, as it can help to control the reactivity of the nucleophile and improve regioselectivity.[4] For less reactive nucleophiles, a slightly higher temperature may be necessary, but it is always advisable to start at a low temperature and gradually warm the reaction if needed while monitoring its progress.
Q4: Can the order of addition of reagents affect the outcome of the reaction?
A4: Yes, the order of addition is critical. The N-acyl pyridinium salt is typically formed in situ by adding the acylating agent to a solution of the pyridine. The nucleophile should then be added slowly to this solution. This ensures that the highly reactive pyridinium salt is present to react with the nucleophile and minimizes the chance of the nucleophile reacting directly with the acylating agent.
Data on Regioselectivity in Grignard Additions
The regioselectivity of Grignard reagent additions to N-acyl pyridinium salts is influenced by the nature of the Grignard reagent, the acylating agent, and the presence of a copper catalyst.
| Entry | Grignard Reagent (RMgX) | Acylating Agent | Catalyst | Solvent | Temp (°C) | Ratio of 1,2- to 1,4-Adduct | Reference |
| 1 | EtMgBr | PhOCOCl | None | CH₂Cl₂ | -78 | 57:43 | [2] |
| 2 | EtMgBr | PhOCOCl | CuBr·SMe₂ | CH₂Cl₂ | -78 | 73:27 | [2] |
| 3 | PhMgBr | CICO₂Me | None | THF | -41 | 40% yield of 1,2-adduct | [5] |
| 4 | PhMgBr | CICO₂Me | None | Toluene | -41 | 41% yield of 1,2-adduct | [5] |
| 5 | MeMgBr | CICO₂Bn | CuBr·SMe₂ | CH₂Cl₂ | -78 | High 1,4-selectivity | [4] |
| 6 | n-BuMgBr | CICO₂Bn | CuBr·SMe₂ | CH₂Cl₂ | -78 | High 1,4-selectivity | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Regioselective 1,4-Addition of Grignard Reagents to Pyridines using a Copper Catalyst
This protocol is adapted from procedures optimized for high regioselectivity.[2][4]
-
Preparation: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the pyridine derivative (1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Formation of the N-Acyl Pyridinium Salt: Slowly add the acylating agent (e.g., benzyl (B1604629) chloroformate, 1.1 equiv) to the cooled solution. Stir the mixture for 15-30 minutes at -78 °C.
-
Catalyst Addition: In a separate flask, prepare a solution of the copper(I) catalyst (e.g., CuBr·SMe₂, 0.1 equiv) in anhydrous CH₂Cl₂. Add this solution to the reaction mixture.
-
Nucleophile Addition: Slowly add the Grignard reagent (1.2 equiv) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizing Byproduct Formation Pathways
The following diagrams illustrate the key pathways for the formation of common byproducts in N-acyl pyridinium salt additions.
Caption: Key pathways for byproduct formation in N-acyl pyridinium salt additions.
Caption: Troubleshooting logic for addressing poor regioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyridinium acetate catalyst poisoning and deactivation
Welcome to the Technical Support Center for Pyridinium (B92312) Acetate (B1210297) Catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the poisoning and deactivation of pyridinium acetate catalysts during their experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Decreased or Stalled Reaction Rate
Q1: My reaction, which is catalyzed by this compound (e.g., Knoevenagel or Aldol condensation), has started to slow down or has stopped completely. What are the potential causes?
A: A decrease in reaction rate is a primary indicator of catalyst deactivation. The most common causes for this compound deactivation are:
-
Product Inhibition/Self-Poisoning: The nitrogen-containing product of the reaction can be basic enough to neutralize the active pyridinium cation, forming a stable, inactive salt pair. This is especially common in reactions producing basic heterocyclic products.
-
Impurity Poisoning: Your starting materials or solvent may contain impurities that are stronger bases than the desired reactant or product. These impurities can irreversibly bind to the pyridinium catalyst. Common culprits include other amine-containing compounds, halides, or sulfur compounds.[1][2]
-
Water Contamination: The presence of excess water can affect the catalytic activity. While some reactions tolerate water, high concentrations can hydrolyze reactants or intermediates and alter the catalyst's local environment, potentially leading to deactivation.[3][4] Even low concentrations of water (e.g., 100 ppm) have been shown to cause significant catalyst decomposition in other systems.[3]
-
Side Reactions and Fouling: Undesired side reactions can produce polymeric materials or tars (coke) that physically block the active sites of the catalyst. This is more common at elevated temperatures.[5]
Q2: How can I determine the cause of my catalyst deactivation?
A: A systematic approach is crucial. First, review the purity of your starting materials and solvents. Impurities are a frequent cause of catalyst poisoning.[6] If reactants are pure, consider the following analytical techniques to diagnose the issue:
-
FTIR Spectroscopy of the Used Catalyst: Comparing the FTIR spectrum of the fresh and spent catalyst can reveal the presence of adsorbed species. Adsorbed poisons or byproducts will show characteristic peaks. Using pyridine (B92270) as a probe molecule in an FTIR study can help quantify the available acid sites.[7][8]
-
Thermogravimetric Analysis (TGA): TGA can identify the formation of non-volatile deposits (fouling) on the catalyst by measuring weight loss as the temperature is increased. Coupling TGA with Mass Spectrometry (TGA-MS) can identify the molecules being released at different temperatures, helping to distinguish between adsorbed solvent, products, or coke.[9]
-
Temperature-Programmed Desorption (TPD): TPD can be used to study the strength of binding of adsorbed species. By monitoring the desorption of a probe molecule like pyridine or ammonia (B1221849), you can quantify the number and strength of the acid sites on your catalyst before and after the reaction.[1][10]
Issue 2: Low Product Yield and/or Selectivity
Q3: I'm getting a low yield, and I suspect catalyst deactivation. What steps should I take?
A: Low yield is a direct consequence of poor catalyst performance.
-
Verify Reagent Purity: Ensure all starting materials and solvents are of high purity and are anhydrous if the reaction is water-sensitive. Impurities can act as catalyst poisons.[6]
-
Optimize Catalyst Loading: While it may seem counterintuitive, too much catalyst can sometimes promote side reactions. Conversely, too little may not be sufficient to drive the reaction to completion. Experiment with catalyst loading to find the optimal concentration.
-
Control Reaction Temperature: Elevated temperatures can accelerate side reactions that lead to fouling and catalyst deactivation. Try running the reaction at a lower temperature, even if it requires a longer reaction time.[11]
-
Consider Order of Addition: In some cases, adding the catalyst to the reaction mixture in a specific order can prevent unwanted initial reactions that lead to poisoning.[11]
Q4: My reaction is producing significant byproducts. Could this be related to the catalyst?
A: Yes. Poor selectivity can be linked to the state of the catalyst. Deactivation of the primary catalytic sites can sometimes reveal secondary, less selective sites, or the deactivating species themselves can catalyze side reactions. Carefully analyze the byproducts by GC-MS or LC-MS to understand the side reactions occurring. Optimizing reaction conditions, such as temperature and reactant stoichiometry, can help minimize these pathways.[11]
Catalyst Deactivation and Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues with this compound catalysis.
Quantitative Data on Catalyst Performance
The following table summarizes quantitative data on the performance of pyridine-based catalysts and factors affecting their stability, providing a baseline for comparison.
| Catalyst System | Reaction Type | Key Parameter | Observation | Catalyst Performance Impact | Reference |
| Pyridinium Dihydrogen Phosphate | Butyl Acetate Synthesis | Activation Energy | 55.4 kJ/mol | Provides kinetic baseline for pyridinium-catalyzed esterification. | [12] |
| 4-(Dimethylamino)pyridine (DMAP) | Acylation | Catalyst Loading | 0.1 mol% | High turnover, but susceptible to protonation/deactivation. | [13] |
| Pyridine | Acylation | Relative Rate | Slower than DMAP | Lower intrinsic activity but can be more robust in acidic conditions. | [13] |
| Ru-based Catalyst | Olefin Metathesis | Water Concentration | 100 ppm (0.01% v/v) | ~60% drop in product yield. | [3] |
| TiO2 | Aldol Condensation | Co-feed | Co-feeding isopropanol | Mitigated deactivation, stable conversion for >3h. | [14] |
Experimental Protocols
Protocol 1: Characterization of Deactivated Catalyst by TGA
This protocol outlines the use of Thermogravimetric Analysis (TGA) to quantify fouling or coking on a spent this compound catalyst.
-
Sample Preparation: Carefully recover the spent catalyst from the reaction mixture by filtration. Wash it with a small amount of a volatile solvent (e.g., dichloromethane) to remove residual soluble reactants and products, then dry under vacuum at a low temperature (<50 °C).
-
TGA Setup:
-
Tare a clean TGA pan (platinum or ceramic).
-
Place 5-10 mg of the dried, spent catalyst into the pan.
-
Place the pan in the TGA furnace.
-
-
Analysis Conditions:
-
Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to remove air.
-
Heat the sample from room temperature to 120 °C at a rate of 10 °C/min and hold for 30 minutes to drive off any residual solvent and adsorbed water.
-
Ramp the temperature to 600 °C at 10 °C/min under the inert atmosphere. This will show weight loss due to the desorption of strongly bound species.
-
(Optional) Switch the gas to air or a dilute oxygen mixture and ramp to 800 °C to burn off any carbonaceous deposits (coke).
-
-
Data Analysis: Analyze the resulting TGA curve. Significant weight loss above 200 °C under an inert atmosphere suggests the decomposition of strongly adsorbed organic species or polymeric foulants. Weight loss during the oxidation step corresponds to the amount of coke on the catalyst.
Protocol 2: Regeneration of a Fouled this compound Catalyst
This protocol provides a general method for regenerating a this compound catalyst that has been deactivated by non-volatile organic foulants (coke).[5]
-
Catalyst Recovery: Recover the spent catalyst by filtration.
-
Solvent Wash: Wash the catalyst with the reaction solvent to remove loosely bound materials.
-
Regeneration Setup: Place the catalyst in a tube furnace.
-
Inert Purge: Purge the furnace with an inert gas (e.g., Nitrogen) for 30 minutes at room temperature to remove air.
-
Calcination: While maintaining the inert gas flow, heat the catalyst to 350-450 °C at a rate of 5-10 °C/min and hold for 2-4 hours. This step aims to thermally desorb or decompose the fouling agents.
-
Controlled Oxidation (if coking is severe):
-
Cool the furnace to 300 °C under the inert gas.
-
Gradually introduce a stream of dilute air (e.g., 5% O₂ in N₂) into the inert gas flow.
-
CAUTION: This process can be exothermic. Monitor the temperature carefully to prevent overheating and damage to the catalyst.
-
Hold at 300-400 °C for 2-3 hours or until the coke has been combusted.
-
-
Cooling: Switch back to an inert gas flow and cool the catalyst to room temperature.
-
Activity Test: Test the regenerated catalyst in a small-scale reaction to confirm the recovery of its activity.
Protocol 3: Regeneration by Acid Wash
This protocol is suitable for cases where the catalyst is poisoned by basic metal ions or other acid-soluble impurities. It is adapted from methods used for SCR catalysts.[15]
-
Catalyst Recovery: Recover the spent catalyst by filtration.
-
Washing: Suspend the poisoned catalyst in a dilute solution of acetic acid (e.g., 1-5% v/v in water or a suitable organic solvent).
-
Treatment: Stir the suspension at room temperature for 1-2 hours. The acetic acid can help displace basic poisons and dissolve certain metal salts.
-
Filtration and Rinsing: Filter the catalyst and wash it thoroughly with deionized water, followed by a volatile organic solvent (e.g., acetone (B3395972) or ethanol) to facilitate drying.
-
Drying: Dry the catalyst under vacuum at 60-80 °C until a constant weight is achieved.
-
Activity Test: Evaluate the performance of the regenerated catalyst.
Deactivation Signaling Pathways
The following diagram illustrates the primary mechanisms of this compound catalyst deactivation.
References
- 1. micromeritics.com [micromeritics.com]
- 2. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Impact of Water on Ru-Catalyzed Olefin Metathesis: Potent Deactivating Effects Even at Low Water Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalyst Deactivation, Poisoning and Regeneration [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. pure.ul.ie [pure.ul.ie]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting stoichiometry for efficient pyridinium acetate catalysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions catalyzed by pyridinium (B92312) acetate (B1210297).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. How is pyridinium acetate prepared and what is the ideal stoichiometry?
This compound is typically prepared by the acid-base reaction between pyridine (B92270) and acetic acid.[1] For use as a catalyst, an equimolar amount of pyridine and acetic acid is generally recommended to form the salt.
-
Protocol for Preparation: To a flask containing dry pyridine (1.0 equiv.), add a stoichiometric amount of glacial acetic acid (1.0 equiv.) dropwise while stirring. The reaction is often exothermic, so cooling in an ice bath may be necessary. The resulting ionic liquid can be used directly. No heating is required for the preparation itself.[1]
-
Troubleshooting: Inconsistent Catalyst Performance
-
Issue: Batches of self-prepared this compound show variable catalytic activity.
-
Solution: Ensure the pyridine and acetic acid are pure and dry. Water content can affect the equilibrium and the catalyst's effectiveness. Use freshly distilled pyridine and glacial acetic acid.
-
2. My reaction yield is low. How can I optimize the catalyst loading?
The optimal catalyst loading is dependent on the specific reaction. It is crucial to determine this empirically.
-
General Guidance: Start with a catalytic amount, typically 5-10 mol%. Too little catalyst may lead to a slow or incomplete reaction, while an excess can sometimes promote side reactions.[2]
-
Troubleshooting: Low Yield
-
Issue: The reaction is sluggish or gives a low yield of the desired product.
-
Solution: Gradually increase the catalyst loading. The table below shows an example from a Knoevenagel condensation where increasing the catalyst from 5 mol% to 10 mol% improved the yield, but a further increase to 20 mol% was detrimental.[2]
-
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 5 | 1.5 | 65 |
| 10 | 1.5 | 80 |
| 20 | 1.5 | <80 |
| Data adapted from a study on Knoevenagel condensation using a pyrrolidinium (B1226570) acetate catalyst, demonstrating the principle of optimizing catalyst loading.[2] |
3. How does adjusting the pyridine to acetic acid ratio affect the reaction?
The equilibrium between pyridine, acetic acid, and this compound is important. The pKa of protonated pyridine is close to the pKa of acetic acid (around 5), meaning that at a 1:1 molar ratio, a significant portion of un-ionized pyridine and acetic acid will be present in equilibrium with the this compound salt.[1]
-
Excess Pyridine: An excess of pyridine can act as a general base, which may be beneficial in reactions where a proton is generated, helping to drive the reaction forward. However, excess pyridine can also act as a nucleophile and may interfere with the desired reaction or poison a metal catalyst if one is used in conjunction.
-
Excess Acetic Acid: An excess of acetic acid will increase the Brønsted acidity of the medium. This can be advantageous in acid-catalyzed reactions like esterification or the Bohlmann-Rahtz pyridine synthesis. However, it can also lead to acid-sensitive starting materials or products degrading.
Troubleshooting Stoichiometry-Related Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield in Esterification | Insufficient protonation of the carboxylic acid. | Increase the proportion of acetic acid slightly (e.g., 1:1.1 pyridine:acetic acid). |
| Side Product Formation | Excess pyridine acting as a nucleophile. | Use a strict 1:1 stoichiometry of pyridine to acetic acid or a slight excess of acetic acid. |
| Catalyst Inactivity | Formation of catalytically inactive this compound by reaction with the product.[3] | Ensure efficient removal of byproducts, or consider a stepwise addition of the catalyst. |
| Reaction Stalls | Protonation of the pyridine catalyst by a strong acid byproduct, inhibiting catalyst turnover.[4] | Add a non-nucleophilic auxiliary base to regenerate the catalyst. |
Experimental Protocols
Protocol 1: General Procedure for this compound Catalyzed Esterification
This protocol is a general guideline for the esterification of a carboxylic acid with an alcohol.
-
To a solution of the carboxylic acid (1.0 mmol) and the alcohol (1.2 mmol) in a suitable solvent (e.g., toluene, 5 mL), add this compound (0.1 mmol, 10 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid and the catalyst.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for this compound Catalyzed Knoevenagel Condensation
This protocol describes a general procedure for the condensation of an aldehyde or ketone with an active methylene (B1212753) compound.
-
In a round-bottom flask, combine the carbonyl compound (1.0 mmol), the active methylene compound (1.0 mmol), and this compound (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C). The reaction can often be run solvent-free or with a minimal amount of a polar solvent like ethanol.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure compound.
Visualizations
Caption: Catalytic cycle for this compound in esterification.
References
- 1. echemi.com [echemi.com]
- 2. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25595G [pubs.rsc.org]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
Managing hygroscopicity of pyridinium acetate during weighing
Welcome to the Technical Support Center for Pyridinium (B92312) Acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and weighing of the hygroscopic compound, pyridinium acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it hygroscopic?
A1: this compound is an organic salt consisting of a pyridinium cation and an acetate anion.[1] It typically presents as a white crystalline solid soluble in water and other polar organic solvents.[1] Its hygroscopic nature, the tendency to absorb moisture from the atmosphere, is a key characteristic of this compound.[1]
Q2: What are the primary challenges when weighing this compound?
A2: The main challenge is its hygroscopicity, which can lead to a continuous increase in weight during measurement as it absorbs atmospheric moisture.[2][3] This "weight drift" makes it difficult to obtain an accurate and stable reading.[4] Another potential issue is the buildup of static electricity on glassware and the compound itself, which can cause erratic balance readings.[4]
Q3: How should I store this compound to minimize moisture absorption?
A3: To minimize moisture absorption, this compound should be stored in a tightly sealed, airtight container.[2] For longer-term storage, placing the primary container inside a desiccator with a suitable drying agent, such as silica (B1680970) gel, is recommended.
Q4: I've noticed the weight of my this compound sample is constantly increasing on the analytical balance. What should I do?
A4: This is a classic sign of moisture absorption. To mitigate this, you should work quickly to minimize the sample's exposure to air.[2] If the issue persists, more advanced weighing techniques are necessary, such as using a glove box with a controlled inert atmosphere or a weighing vessel with a narrow opening.
Q5: Can I dry this compound if it has already absorbed moisture?
A5: While some hygroscopic compounds can be dried in an oven, this must be done with caution as excessive heat can cause decomposition.[2] It is crucial to know the thermal stability of this compound before attempting to dry it with heat. A gentler method is to store it in a vacuum desiccator.
Troubleshooting Guide
This guide addresses specific issues you may encounter while weighing this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unstable/Drifting Balance Reading (Weight Increasing) | 1. Moisture absorption from the atmosphere.[4] 2. Temperature difference between the sample and the balance chamber. A colder sample will appear heavier.[4] | 1. Minimize exposure to air by weighing the sample quickly.[2] 2. Use a weighing vessel with a lid or a narrow opening. 3. For highly accurate measurements, weigh the sample inside a glove box with a controlled, low-humidity atmosphere.[5] 4. Allow the sample to equilibrate to the ambient temperature of the balance before weighing.[4] |
| Erratic and Non-Repeatable Balance Readings | 1. Static electricity on the weighing vessel or the sample.[4] 2. Air drafts affecting the balance pan.[6] 3. Vibrations from nearby equipment.[7] | 1. Use an anti-static gun or brush to neutralize static charges on the weighing vessel and inside the balance chamber. 2. Ensure the draft shields of the analytical balance are closed during weighing.[6] 3. Place the analytical balance on a dedicated anti-vibration table. |
| Inconsistent Results Between Different Weighing Aliquots | 1. Non-homogeneous water absorption in the bulk sample. The top layer may have absorbed more moisture.[5] 2. Variations in the duration of exposure to air for each aliquot. | 1. If possible, gently mix the bulk sample in a dry environment before taking an aliquot. 2. Standardize the weighing procedure, ensuring each aliquot is exposed to the atmosphere for a similar amount of time.[2] |
Experimental Protocols
Protocol 1: Standard Weighing of this compound (Minimizing Air Exposure)
This protocol is suitable for less sensitive applications where minor moisture absorption is tolerable.
Objective: To accurately weigh this compound while minimizing moisture uptake under standard laboratory conditions.
Materials:
-
This compound
-
Analytical Balance (minimum 0.1 mg readability)
-
Weighing paper or weighing boat
-
Spatula
-
Timer
Procedure:
-
Ensure the analytical balance is calibrated and level.
-
Place the weighing paper/boat on the balance pan and tare the balance.
-
Have the this compound container and the receiving vessel ready and in close proximity to the balance.
-
Start the timer as you open the this compound container.
-
Quickly transfer the approximate desired amount of the solid to the weighing paper/boat.
-
Immediately close the this compound container.
-
Record the stable weight reading from the balance. Aim to complete the weighing within a consistent, short timeframe (e.g., 20-30 seconds).[2]
-
Promptly transfer the weighed sample to your reaction or dissolution vessel.
Protocol 2: High-Accuracy Weighing of this compound in a Glove Box
This protocol is recommended for applications requiring high accuracy and minimal water content.
Objective: To weigh this compound in an inert atmosphere to prevent moisture absorption.
Materials:
-
This compound
-
Analytical Balance installed inside a glove box
-
Glove Box with an inert atmosphere (e.g., Nitrogen or Argon) and low humidity (<1 ppm water is ideal).[8]
-
Weighing vessel
-
Spatula
Procedure:
-
Preparation:
-
Ensure the glove box atmosphere is at the desired low humidity and oxygen levels.
-
Transfer all necessary materials (this compound, weighing vessel, spatula) into the glove box via the antechamber.
-
Allow the this compound and all equipment to equilibrate within the glove box atmosphere for at least 24 hours to prevent weight drift due to moisture release from the items themselves.[9]
-
-
Weighing:
-
Place the weighing vessel on the balance pan and tare the balance.
-
Carefully transfer the desired amount of this compound to the weighing vessel.
-
Record the stable weight.
-
Securely cap the weighing vessel before removing it from the glove box if the downstream application is also moisture-sensitive.
-
Protocol 3: Determination of Water Content in this compound using Karl Fischer Titration
This protocol allows for the precise quantification of the water content in a sample of this compound.
Objective: To determine the percentage of water in a this compound sample.
Materials:
-
Karl Fischer Titrator (Volumetric or Coulometric)
-
Hydranal™-Composite 5 (or equivalent Karl Fischer reagent)
-
Anhydrous Methanol
-
Water standard for titer determination
-
Gas-tight syringe
-
This compound sample
Procedure:
-
Titer Determination:
-
Fill the Karl Fischer titrator with the appropriate reagents.
-
Perform a pre-titration to neutralize any moisture in the solvent.
-
Accurately add a known amount of water standard to the vessel and titrate to determine the titer of the Karl Fischer reagent (mg H₂O / mL reagent). Repeat for consistency.
-
-
Sample Analysis:
-
Accurately weigh a sample of this compound (the amount will depend on the expected water content and the type of titrator). For hygroscopic solids, it is best to weigh by difference or use a dry, sealed container.[5]
-
Quickly and carefully introduce the weighed sample into the Karl Fischer titration vessel.
-
Begin the titration. The instrument will automatically dispense the Karl Fischer reagent until all the water in the sample has reacted.
-
The instrument software will calculate the water content based on the amount of reagent used and the previously determined titer.
-
-
Note on Solubility: If this compound does not readily dissolve in the methanol-based solvent, a co-solvent such as ethylene (B1197577) glycol may be required to ensure all the water is accessible for titration.[10]
Visualizations
References
- 1. CAS 5153-63-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Weighing Procedure - Chromatography Forum [chromforum.org]
- 3. Moisture Sorption by Low-Cost Pyridinium-Based Protic Ionic Liquids: Kinetics and Physico-Electrochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Weighing in an Inert Gas Atmosphere Application Highlight | Sartorius [sartorius.com]
- 5. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 6. itwreagents.com [itwreagents.com]
- 7. quveon.com [quveon.com]
- 8. researchgate.net [researchgate.net]
- 9. sartorius.com [sartorius.com]
- 10. Investigation of Method for Moisture Content of Salt Using Karl Fischer Titration [jstage.jst.go.jp]
Validation & Comparative
A Comparative Guide to Analytical Methods for Pyridinium Acetate Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for determining the purity of pyridinium (B92312) acetate (B1210297), an ionic liquid increasingly utilized as a buffer and reagent in pharmaceutical and chemical synthesis. Accurate purity assessment is critical for ensuring reaction consistency, final product quality, and adherence to regulatory standards. This document details and objectively compares the performance of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration, providing experimental protocols and performance data to aid in method selection.
At a Glance: Method Comparison
The selection of an optimal analytical method depends on specific requirements such as the need for quantitation of specific impurities, desired accuracy, sample throughput, and available instrumentation.
| Parameter | HPLC (UV Detection) | Quantitative NMR (¹H qNMR) | Acid-Base Titration | Karl Fischer Titration |
| Primary Use | Purity assay and impurity quantification | Absolute purity determination (assay) | Total acidity/basicity (assay) | Water content determination |
| Selectivity | High (Separates individual components) | High (Structurally specific signals) | Low (Measures total acid/base content) | High (Specific to water) |
| LOD/LOQ | Low (~0.1 µg/mL / ~0.5 µg/mL)[1] | Moderate (Impurity detection ~0.1%) | High (Not suitable for trace analysis) | Low (ppm levels) |
| Precision (%RSD) | High (< 2%)[1] | Very High (< 1%)[2] | Very High (< 0.2%) | High (< 2%) |
| Accuracy (% Recovery) | High (98-102%)[1] | Very High (Primary ratio method) | High (Dependent on standard purity) | High (98-102%) |
| Throughput | High (with autosampler) | Moderate | Moderate | High |
| Key Advantage | Excellent for separating and quantifying known and unknown impurities. | Provides absolute purity without a specific reference standard for the analyte; non-destructive.[2] | Cost-effective, simple, and highly precise for assay of the main component. | The standard method for accurate water content measurement.[3] |
| Key Limitation | Requires reference standards for impurity identification and quantification. | Lower sensitivity than HPLC for trace impurities; higher equipment cost.[2] | Non-specific; cannot distinguish between the analyte and acidic/basic impurities. | Only measures water content. |
Note: The quantitative data presented is representative of performance for pyridinium salts and similar small organic molecules and serves as a general guideline.[1][2]
Analytical Methodologies & Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying pyridinium acetate and its potential impurities, such as unreacted pyridine (B92270) or acetic acid. Its high resolution makes it ideal for routine quality control.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Instrumentation: An HPLC system equipped with a UV detector, quaternary pump, and autosampler.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]
-
Mobile Phase:
-
Solvent A: 0.1 M Sodium acetate buffer, pH adjusted to 5.0 with acetic acid.
-
Solvent B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound and dissolve in 100 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Prepare working standards and samples by further dilution with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Purity is determined by the area percent method, where the area of the this compound peak is compared to the total area of all observed peaks.
-
For assay, a calibration curve is constructed using certified reference standards to quantify the main component and any known impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that determines the purity of a substance by comparing the integral of an analyte's NMR signal to the integral of a certified internal standard. It provides a direct measure of molar concentration without the need for an identical reference standard of the analyte.
Experimental Protocol: ¹H qNMR with Internal Standard
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard (IS): A high-purity certified reference material with a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) about 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh a similar amount of the chosen internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄) in which both compounds are fully soluble.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
NMR Acquisition Parameters (General):
-
Pulse Program: Standard 1D proton pulse sequence (e.g., zg30).
-
Pulse Angle: 30° or 90° (calibrated).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals being integrated (typically > 30 seconds for quantitative accuracy).
-
Acquisition Time (AQ): ≥ 3 seconds.
-
-
Data Processing and Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal for this compound (e.g., the aromatic protons of the pyridinium ring) and a signal for the internal standard.
-
Calculate the purity (P) of the analyte using the following formula:
P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
Non-Aqueous Acid-Base Titration
This classical method determines the overall basicity of the sample. In the case of this compound, the acetate anion is a weak base. The titration is performed in a non-aqueous solvent to sharpen the endpoint. This method is excellent for a high-precision assay of the total base content.
Experimental Protocol: Potentiometric Titration
-
Instrumentation: Autotitrator with a suitable electrode (e.g., glass electrode) or manual titration setup.
-
Solvent: Glacial acetic acid. This acidic solvent enhances the basicity of the acetate anion.[4]
-
Titrant: 0.1 M Perchloric acid (HClO₄) in glacial acetic acid. This is a strong acid in this solvent system.
-
Procedure:
-
Standardize the 0.1 M perchloric acid titrant against a primary standard (e.g., potassium hydrogen phthalate).
-
Accurately weigh approximately 100-150 mg of this compound and dissolve it in 50 mL of glacial acetic acid.
-
Titrate the solution with the standardized 0.1 M perchloric acid.
-
Determine the endpoint potentiometrically by identifying the point of maximum inflection on the titration curve. If using a visual indicator, Crystal Violet can be used, with the color changing from violet to blue-green at the endpoint.[4][5]
-
Perform a blank determination by titrating 50 mL of the solvent alone and subtract this volume from the sample titration volume.
-
-
Calculation:
-
Calculate the purity based on the volume of titrant consumed, its molarity, and the mass of the this compound sample.
-
Karl Fischer Titration
This method is specifically used to quantify the water content in a sample, which is a critical parameter for a hygroscopic substance like this compound.[4]
Experimental Protocol: Coulometric Karl Fischer Titration
-
Instrumentation: A coulometric Karl Fischer titrator.
-
Reagents: Karl Fischer reagents suitable for coulometric analysis. Modern reagents are often pyridine-free.[6]
-
Procedure:
-
The titrator's cell is conditioned to a dry state.
-
A known mass of the this compound sample is accurately weighed and injected directly into the titration cell.
-
The instrument automatically titrates the water by electrochemically generating iodine until all the water has reacted.
-
The instrument software calculates the water content, typically expressed in ppm or percentage.
-
Visualizing Workflows and Logic
Diagrams created with Graphviz help illustrate the decision-making process and experimental workflows.
Caption: Decision pathway for selecting the appropriate analytical method.
Caption: A typical experimental workflow for HPLC-based purity analysis.
References
A Comparative Guide to Gas Chromatography Analysis of Alkyl Pyridine Acetates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of gas chromatography (GC) methods for the analysis of alkyl pyridine (B92270) acetates. We will delve into experimental data, detailed methodologies, and alternative analytical techniques to assist in method selection and development.
Alkyl pyridine acetates are a class of compounds with applications in various fields, including as intermediates in the synthesis of corrosion inhibitors. Accurate and reliable analytical methods are crucial for quality control, reaction monitoring, and ensuring the desired isomeric purity. Gas chromatography is a widely employed technique for the analysis of these volatile and semi-volatile compounds due to its high resolution and sensitivity, particularly for separating isomers.[1]
Comparison of Gas Chromatography Stationary Phases
The choice of stationary phase is the most critical parameter in gas chromatography, as it directly influences the selectivity and resolution of the separation. The principle of "like dissolves like" is a good starting point, where the polarity of the stationary phase should be matched to the polarity of the analytes. For alkyl pyridine acetates, which possess a degree of polarity due to the pyridine ring and the ester group, both polar and non-polar columns can be utilized, each offering distinct advantages.
| Stationary Phase Type | Common Examples | Principle of Separation | Advantages for Alkyl Pyridine Acetates | Considerations |
| Non-Polar | 100% Dimethylpolysiloxane (e.g., DB-1, HP-1) | Separation primarily based on boiling point and van der Waals interactions. | Good for separating homologs (compounds with different alkyl chain lengths). | May have limited selectivity for positional isomers (e.g., 2-, 3-, and 4-picoline derivatives). |
| Intermediate Polarity | 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5MS) | Introduces π-π interactions, enhancing selectivity for aromatic compounds. | Offers a good balance of boiling point-based separation and selectivity for the aromatic pyridine ring. Often a good starting point for method development. | May not provide baseline resolution for all closely related isomers. |
| Polar | Polyethylene Glycol (PEG) (e.g., DB-WAX, CP-Wax) | Separation based on dipole-dipole interactions and hydrogen bonding capability. | Excellent for separating positional isomers and compounds with similar boiling points but different polarities.[2] | Can be susceptible to degradation with acidic or basic samples and has lower maximum operating temperatures. |
| Specialized Amine Columns | e.g., CP-Wax 51 for Amines | Specifically designed for the analysis of basic compounds like amines and pyridines. | Provides excellent peak shape and inertness for basic analytes, minimizing peak tailing. | May have a different selectivity profile compared to standard wax columns. |
Experimental Protocols
Below are detailed experimental protocols for the gas chromatography analysis of alkyl pyridine acetates. These protocols can serve as a starting point for method development and should be optimized for specific analytical needs.
Method 1: General Purpose Analysis on a Mid-Polar Column
This method is suitable for a general screening of alkyl pyridine acetates.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector:
-
Temperature: 250 °C
-
Mode: Split (split ratio of 50:1, adjust as needed based on concentration)
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Final Hold: Hold at 250 °C for 5 minutes
-
-
Detector:
-
FID: Temperature: 280 °C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup gas (Helium or Nitrogen): 25 mL/min.
-
MS: Transfer line temperature: 280 °C, Ion source temperature: 230 °C, Electron ionization (EI) at 70 eV, Scan range: 40-400 amu.
-
Method 2: Isomer Separation on a Polar Column
This method is optimized for the separation of positional isomers of alkyl pyridine acetates.
-
Instrumentation: Gas chromatograph with FID or MS.
-
Column: CP-Wax 51 for Amines, 25 m x 0.22 mm ID, 0.2 µm film thickness.[3]
-
Carrier Gas: Nitrogen at a constant pressure of 70 kPa (0.7 bar).[3]
-
Injector:
-
Oven Temperature Program:
-
Detector:
-
FID: Temperature: 250 °C[3]
-
MS: Transfer line temperature: 250 °C, Ion source temperature: 230 °C, Electron ionization (EI) at 70 eV, Scan range: 40-400 amu.
-
Derivatization
For certain alkyl pyridine acetates, particularly those with higher boiling points or those that exhibit poor chromatographic behavior, derivatization may be necessary to increase their volatility. A common derivatization reaction is the formation of picolinyl esters from the corresponding fatty acids, which can then be analyzed by GC-MS.[4][5] This is particularly useful for structural elucidation as the mass spectra of picolinyl esters provide detailed fragmentation patterns.[5][6][7]
Alternative Analytical Techniques
While GC is a powerful tool, other chromatographic techniques can also be employed for the analysis of alkyl pyridine acetates, especially when dealing with non-volatile or thermally labile compounds.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Suitable for non-volatile and thermally unstable compounds. Offers a wide range of detectors (e.g., UV-Vis, MS). | Generally lower resolution for volatile isomers compared to capillary GC. Can be more expensive. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO2) as the mobile phase. | Combines some advantages of both GC and HPLC, offering fast and efficient separations. Can analyze some compounds that are difficult for GC or HPLC. | Requires specialized and expensive equipment. Method development can be challenging. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, inexpensive, and good for preliminary analysis and purity checks. | Primarily a qualitative technique with lower sensitivity and accuracy compared to GC and HPLC. |
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship between different analytical choices.
GC Analysis Workflow
Method Selection Logic
References
- 1. zx-petro.com [zx-petro.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. agilent.com [agilent.com]
- 4. GC/MS determination of fatty acid picolinyl esters by direct curie-point pyrolysis of whole bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - GC-MS analysis of fatty acid picolinyl ester derivatives. - Public Library of Science - Figshare [plos.figshare.com]
- 7. researchgate.net [researchgate.net]
In-Depth Analysis of the 1H NMR Spectrum of Pyridinium Acetate: A Comparative Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of spectroscopic data is paramount for compound characterization and quality control. This guide provides a detailed comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of pyridinium (B92312) acetate (B1210297), contrasting it with its precursor molecules, pyridine (B92270) and acetic acid. Experimental data, detailed protocols, and visual aids are presented to facilitate a comprehensive understanding.
Comparison of 1H NMR Spectral Data
The protonation of pyridine by acetic acid to form pyridinium acetate induces significant changes in the chemical shifts of the aromatic protons. The electron-withdrawing effect of the positively charged nitrogen atom in the pyridinium ion causes a substantial downfield shift of the ring protons compared to neutral pyridine. The acetate and pyridinium N-H protons are also key features of the spectrum.
The following table summarizes the key 1H NMR spectral data for this compound and its constituent precursors.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | H-2, H-6 (α-protons) | ~8.8 | Doublet | ~5-6 | 2H |
| H-4 (γ-proton) | ~8.5 | Triplet | ~7-8 | 1H | |
| H-3, H-5 (β-protons) | ~8.1 | Triplet | ~6-7 | 2H | |
| Acetate (CH₃) | ~1.9 | Singlet | N/A | 3H | |
| Pyridinium (N-H) | Variable | Broad Singlet | N/A | 1H | |
| Pyridine | H-2, H-6 (α-protons) | 8.61 | Doublet | 4.9 | 2H |
| H-4 (γ-proton) | 7.66 | Triplet | 7.7 | 1H | |
| H-3, H-5 (β-protons) | 7.28 | Triplet | 6.3 | 2H | |
| Acetic Acid | Carboxylic Acid (COOH) | ~11.5 (variable) | Singlet | N/A | 1H |
| Methyl (CH₃) | 2.10 | Singlet | N/A | 3H |
Note: The chemical shift of the pyridinium N-H proton is highly dependent on the solvent, concentration, and temperature.
Experimental Protocol: Preparation of a this compound Sample for 1H NMR
A straightforward acid-base reaction is employed to generate this compound for NMR analysis.
Materials:
-
Pyridine (C₅H₅N)
-
Glacial Acetic Acid (CH₃COOH)
-
Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O)
-
NMR Tube
-
Pasteur Pipette
-
Small Vial
Procedure:
-
In a small, clean, and dry vial, add an equimolar amount of pyridine and glacial acetic acid. For instance, mix 79.1 mg (1 mmol) of pyridine with 60.05 mg (1 mmol) of acetic acid.
-
The reaction is typically exothermic and proceeds readily upon mixing to form this compound as an ionic liquid.
-
For 1H NMR analysis, dissolve approximately 10-20 mg of the prepared this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) directly in the vial.
-
Using a Pasteur pipette with a small cotton or glass wool plug to filter out any potential particulates, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and gently invert it a few times to ensure a homogenous solution.
-
The sample is now ready for 1H NMR analysis.
Visualizing the Chemical Relationship and Experimental Workflow
To better illustrate the chemical transformation and the experimental process, the following diagrams are provided.
Caption: Formation of this compound from Pyridine and Acetic Acid.
Caption: Experimental Workflow for 1H NMR Analysis of this compound.
A Comparative Guide to Pyridinium Acetate and Triethylammonium Acetate Buffers in HPLC
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in pharmaceutical and biotechnological research. The choice of mobile phase buffer is a critical parameter that significantly influences the resolution, peak shape, and overall success of separations, particularly for biomolecules like peptides, proteins, and oligonucleotides. This guide provides an objective comparison of two volatile buffers, pyridinium (B92312) acetate (B1210297) and triethylammonium (B8662869) acetate (TEAA), used in reversed-phase HPLC (RP-HPLC).
Overview
Both pyridinium acetate and triethylammonium acetate are volatile buffers, a key characteristic that makes them compatible with mass spectrometry (MS) detection, as they can be easily removed by evaporation.[1][2] This volatility is advantageous in workflows that require sample recovery for further analysis.[1] While both are utilized as ion-pairing reagents to enhance the retention and separation of charged analytes on reversed-phase columns, triethylammonium acetate is more extensively documented and widely used in established protocols for oligonucleotide and peptide analysis.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and triethylammonium acetate is presented in Table 1. Understanding these properties is crucial for method development and optimization.
| Property | This compound | Triethylammonium Acetate (TEAA) | References |
| Molecular Formula | C₇H₉NO₂ | C₈H₁₉NO₂ | [1] |
| Molecular Weight | 139.15 g/mol | 161.24 g/mol | [1] |
| pKa | Pyridinium ion: ~5.2; Acetic acid: ~4.76 | Triethylammonium ion: ~10.7; Acetic acid: ~4.76 | [4][5][6] |
| Buffering Range (pH) | ~4.2 - 6.2 | ~9.7 - 11.7 (and ~3.8 - 5.8 for acetate) | [1] |
| Volatility | High | High | [1][2] |
| UV Cutoff | Pyridine (B92270) has high UV absorbance | Below 220 nm (for 0.1M solution) | [4] |
| Common Applications | Organic synthesis, chromatography, biochemical research | Oligonucleotide analysis, peptide mapping, protein purification | [1][3] |
| MS Compatibility | Yes (Volatile) | Yes (Volatile, commonly used in LC-MS) | [1][2] |
Performance in HPLC Applications
Triethylammonium Acetate (TEAA) in Oligonucleotide and Peptide Analysis
TEAA is a widely used ion-pairing reagent in the reversed-phase HPLC analysis of oligonucleotides and peptides.[2][3] The triethylammonium cation pairs with the negatively charged phosphate (B84403) backbone of oligonucleotides or the carboxyl groups of peptides, increasing their hydrophobicity and retention on C18 columns.
Key Performance Characteristics of TEAA:
-
Resolution: Provides good to excellent resolution of different length oligonucleotides (n, n-1, n+1) and peptide fragments.[3]
-
Peak Shape: Generally produces sharp and symmetrical peaks, although this can be influenced by factors such as the purity of the triethylamine (B128534) used.[7]
-
Reproducibility: Commercially available, pre-prepared TEAA buffers can offer high lot-to-lot consistency, leading to reproducible retention times.
-
MS Compatibility: Its volatility makes it highly compatible with ESI-MS, although it can cause some ion suppression compared to other reagents like formic acid.[8] The use of TEAA in LC-MS applications is well-established for the analysis of ADP-ribosylated peptides, where it has been shown to improve recovery compared to trifluoroacetic acid (TFA).[7]
This compound in Chromatography
Information on the specific performance of this compound in the HPLC separation of peptides and oligonucleotides is limited in comparison to TEAA. It is recognized as a volatile buffer suitable for applications requiring subsequent sample lyophilization.[4] Its buffering capacity in the mildly acidic range (pH 4.2-6.2) can be beneficial for certain applications.[1] However, a significant drawback is the high UV absorbance of pyridine, which can interfere with detection at lower wavelengths commonly used for peptide and oligonucleotide analysis.[4]
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing results. Below are typical protocols for the preparation and use of these buffers.
Preparation of 0.1 M Triethylammonium Acetate (TEAA) Buffer (pH ~7.0)
Materials:
-
Triethylamine (TEA), HPLC grade
-
Glacial Acetic Acid, HPLC grade
-
Deionized water (18.2 MΩ·cm)
Procedure:
-
To approximately 900 mL of deionized water, add 13.9 mL of triethylamine.
-
Stir the solution and slowly add 5.7 mL of glacial acetic acid.
-
Allow the solution to cool to room temperature.
-
Adjust the pH to 7.0 with either acetic acid or triethylamine as needed.
-
Bring the final volume to 1 L with deionized water.
-
Filter the buffer through a 0.22 µm membrane filter before use.
Preparation of this compound Buffer
Materials:
-
Pyridine, HPLC grade
-
Glacial Acetic Acid, HPLC grade
-
Deionized water (18.2 MΩ·cm)
Procedure:
-
The preparation involves the neutralization of pyridine with acetic acid. The final pH will depend on the molar ratio of the two components.
-
For a buffer with a specific pH, a pH meter should be used during the addition of acetic acid to a solution of pyridine in water until the desired pH is reached.
-
The final concentration is then adjusted by adding deionized water.
-
Filter the buffer through a 0.22 µm membrane filter before use.
Note: Due to the lack of specific published HPLC protocols for this compound in peptide and oligonucleotide analysis, the above is a general guideline.
Experimental Workflow for Oligonucleotide Analysis using TEAA Buffer
The following diagram illustrates a typical workflow for the quality control analysis of synthetic oligonucleotides using a TEAA buffer system.
Logical Relationship for Buffer Selection
The choice between different volatile buffers often involves a trade-off between chromatographic performance and MS sensitivity. The following diagram outlines the logical considerations.
Conclusion
Triethylammonium acetate is a well-established and versatile volatile buffer for the RP-HPLC analysis of oligonucleotides and peptides, with a wealth of supporting literature and established protocols. It generally provides excellent chromatographic performance and is compatible with mass spectrometry.
This compound, while also a volatile buffer, is less commonly used for these specific applications. Its primary drawback is the high UV absorbance of pyridine, which can limit its utility with UV detection. Although it is suitable for applications requiring easy buffer removal, the lack of published, direct comparative performance data makes it a less conventional choice compared to TEAA.
For researchers developing new HPLC methods for biomolecules, TEAA represents a reliable starting point with a high probability of success. This compound may be considered in specific cases where its unique pH buffering range is advantageous and UV detection is not a primary concern, but further method development and optimization would be required.
References
- 1. This compound | 5153-63-9 | Benchchem [benchchem.com]
- 2. Reversed-Phase Ion-Pair Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry for Separation, Sequencing and Mapping of Sites of Base Modification of Isomeric Oligonucleotide Adducts using Monolithic Column - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ion-pairing with triethylammonium acetate improves solid-phase extraction of ADP-ribosylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Efficacy of Pyridinium Acetate vs. Other Ionic Liquid Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, sustainable, and versatile catalytic systems is a cornerstone of modern chemical synthesis. Ionic liquids (ILs) have emerged as promising alternatives to conventional volatile organic solvents and catalysts, offering unique properties such as negligible vapor pressure, high thermal stability, and tunable solvency.[1] Among the vast array of available ILs, pyridinium (B92312) acetate (B1210297) presents itself as a potentially effective and simple catalyst. This guide provides a comparative analysis of the catalytic efficacy of pyridinium acetate against other common ionic liquids, supported by available experimental data from the literature.
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction, involving the condensation of an active methylene (B1212753) compound with a carbonyl compound.[2] Various ionic liquids have been employed as catalysts and reaction media for this transformation, often leading to improved yields and milder reaction conditions.
Comparative Performance Data
While direct side-by-side comparative studies are limited, the following table summarizes the performance of pyridinium-based and other ionic liquid catalysts in the Knoevenagel condensation based on available literature.
| Catalyst | Aldehyde | Active Methylene Compound | Reaction Conditions | Time | Yield (%) | Reference |
| This compound | Aromatic Aldehydes | Not specified | Homogeneous, weak acid/base catalyst | Not specified | Not specified | [2] |
| Diisopropylethylammonium Acetate (DIPEAc) | Aromatic Aldehydes | Ethyl Cyanoacetate (B8463686) | Hexane (B92381), 65-70 °C, 0.1 mmol catalyst | Not specified | Good to Excellent | |
| 1-Butyl-3-methylimidazolium Hydroxide ([bmIm]OH) | Various Aldehydes & Ketones | Various Active Methylenes | Solvent-free, Room Temp. | 10-30 min | High | [3] |
| Pyrrolidinium (B1226570) Acetate ([Pyrr][OAc]) | Dodecanal | Methyl Acetoacetate (B1235776) | Solvent-free, 0 °C, 10 mol% catalyst | 2h | 93% | [1][4] |
| 1-Methoxyethyl-3-methylimidazolium Trifluoroacetate | Various Aldehydes & Ketones | Methylene Compounds | Solvent-free | Not specified | Good to Excellent | [5] |
| [C4dabco][BF4] | Various Aldehydes & Ketones | Active Methylene Compounds | Water, Room Temp. | Short | Up to 100% | [6] |
| Amino Acid Ionic Liquids (e.g., [TBA][Leu]) | Various Aldehydes | Malononitrile | Water, 25 °C | 0.5h | High | [7] |
Note: The term "Good to Excellent" is used where specific quantitative data was not provided in the source material. Direct comparison is challenging due to varying reaction conditions.
Experimental Protocols
General Procedure for Knoevenagel Condensation using Diisopropylethylammonium Acetate (DIPEAc):
To a mixture of an aromatic aldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in hexane (10 ml), diisopropylethylammonium acetate (0.1 mmol) is added. The reaction mixture is then heated at 65-70 °C. After completion of the reaction (monitored by TLC), the layers are separated, and the product layer is concentrated under vacuum. The resulting material is purified by recrystallization from a suitable solvent.
General Procedure for Knoevenagel Condensation using 1-Butyl-3-methylimidazolium Hydroxide ([bmIm]OH):
In a typical procedure, a mixture of the carbonyl compound (1 mmol), the active methylene compound (1 mmol), and [bmIm]OH (1 mmol) is stirred at room temperature for the specified time (typically 10-30 minutes). The reaction progress is monitored by TLC. After completion, the product is extracted with a suitable solvent (e.g., ethyl acetate), and the ionic liquid can be recovered and reused.[3]
Reaction Mechanism and Workflow
The catalytic cycle of the Knoevenagel condensation in the presence of a basic ionic liquid like this compound likely involves the deprotonation of the active methylene compound by the acetate anion, forming a nucleophilic carbanion. This is followed by a nucleophilic attack on the carbonyl carbon of the aldehyde, and subsequent dehydration to yield the final product.
Biginelli Reaction
The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable scaffolds in medicinal chemistry.[8][9]
Comparative Performance Data
The following table presents data on the use of various ionic liquids as catalysts for the Biginelli reaction.
| Catalyst | Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Reaction Conditions | Time | Yield (%) | Reference |
| Pyridinium Triflate | Phenyl | CH3COCH2COOCH3 | Urea | Microwave | 10 min | 98 | [10] |
| 1-Butyl-3-methylimidazolium Tetrafluoroborate (BMImBF4) | Benzaldehyde (B42025) | Ethyl Acetoacetate | Urea | Solvent-free, 100 °C | 30 min | High | [8] |
| Chitosan-immobilized Ionic Liquid | Benzaldehyde | Ethyl Acetoacetate | Urea | 90 °C, 50 mg catalyst | Not specified | Good | [11] |
| Acidic ILs from Dialkylamines | 4-Methoxybenzaldehyde | Ethyl Acetoacetate | Urea | 80 °C, 5 mmol IL | 30 min | 88 | [12] |
| PMO-Py-IL Nanocatalyst | Aryl Aldehydes | β-Dicarbonyls | Urea | Solvent-free | Not specified | High | [13][14] |
| Task-Specific Trialkylammonium Alkanesulfonic Acid ILs | Various Aldehydes | β-Dicarbonyls | Urea | Not specified | Short | Good | [15] |
Note: "High" and "Good" are used where specific quantitative data was not provided in the source material. The efficiency of pyridinium triflate under microwave conditions is noteworthy.
Experimental Protocols
General Procedure for Biginelli Reaction using BMImBF4:
A mixture of the aldehyde (25.0 mmol), β-dicarbonyl compound (25.0 mmol), urea (37.5 mmol), and BMImBF4 (0.05–0.2 mmol) is placed in a round-bottomed flask with a magnetic stirrer. The reaction is heated to 100°C for 30 minutes, during which a solid product forms.[8]
General Procedure for Biginelli Reaction using Chitosan-Immobilized Ionic Liquid:
A mixture of benzaldehyde (1 mmol), ethyl acetoacetate (1.3 mmol), urea (2 mmol), and the chitosan-immobilized ionic liquid catalyst (50 mg) is heated at 90 °C. The reaction progress is monitored by TLC. Upon completion, the product is extracted with ethyl acetate, and the catalyst can be recovered for reuse.[11]
Reaction Mechanism and Logical Relationships
The mechanism of the Biginelli reaction in the presence of an acidic ionic liquid is believed to proceed through an iminium intermediate. The ionic liquid acts as a Brønsted or Lewis acid to activate the aldehyde and facilitate the subsequent cyclization and dehydration steps.
References
- 1. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25595G [pubs.rsc.org]
- 2. chemrj.org [chemrj.org]
- 3. Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid [organic-chemistry.org]
- 4. thieme-connect.de [thieme-connect.de]
- 5. publications.aston.ac.uk [publications.aston.ac.uk]
- 6. A simple, efficient and green procedure for Knoevenagel condensation catalyzed by [C4dabco][BF4] ionic liquid in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ionike.com [ionike.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. tnsroindia.org.in [tnsroindia.org.in]
- 12. Synthesis of 3,4-Dihydro-2(1H)-Pyrimidones Via Biginelli Reaction in Organized Media Using Ionic Liquids and Solid Acid Catalysts [opensciencepublications.com]
- 13. researchgate.net [researchgate.net]
- 14. Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of Substituted Acylpyridinium Cations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of substituted acylpyridinium cations, critical intermediates in numerous organic reactions, including acyl transfer catalysis, which is fundamental in pharmaceutical and fine chemical synthesis. The stability of these cations directly influences their reactivity and, consequently, the efficiency of the catalytic processes in which they are involved. This document presents quantitative data on their stability, details the experimental and computational methodologies used for these measurements, and provides visualizations of the key concepts.
Quantitative Stability Data
The stability of substituted acylpyridinium cations is significantly influenced by the electronic and steric nature of the substituents on the pyridine (B92270) ring. Electron-donating groups generally increase stability, while electron-withdrawing and sterically hindering groups tend to decrease it. The following table summarizes the acetyl transfer enthalpies (ΔHrxn) for a series of substituted pyridine derivatives, providing a quantitative measure of the stability of the corresponding acetylpyridinium cations. The data is derived from computational studies, which offer a reliable method for comparing the intrinsic stability of these reactive intermediates[1]. A more negative ΔHrxn indicates a more stable acetylpyridinium cation relative to the unsubstituted pyridinium (B92312) cation.
| Pyridine Derivative | Substituent(s) | ΔHrxn (kJ/mol)[1] |
| Pyridine | None | 0.0 |
| 3-Methylpyridine | 3-Me | -7.2 |
| 4-Methylpyridine | 4-Me | -10.5 |
| 3,5-Dimethylpyridine | 3,5-diMe | -14.5 |
| 4-(Dimethylamino)pyridine (DMAP) | 4-NMe₂ | -82.1 |
| 4-(Pyrrolidino)pyridine (PPY) | 4-Pyrrolidino | -93.1 |
| 4-(Tetramethylguanidinyl)pyridine | 4-(N,N,N',N'-Tetramethylguanidinyl) | -113.1 |
| 2-Methyl-4-(dimethylamino)pyridine | 2-Me, 4-NMe₂ | -56.6 |
| 2,6-Dimethyl-4-(dimethylamino)pyridine | 2,6-diMe, 4-NMe₂ | -34.8 |
| 3-Phenyl-4-(dimethylamino)pyridine | 3-Ph, 4-NMe₂ | -77.3 |
| 2-Phenyl-4-(dimethylamino)pyridine | 2-Ph, 4-NMe₂ | -61.8 |
Experimental and Computational Protocols
The determination of acylpyridinium cation stability can be approached through both experimental and computational methods.
1. Computational Method: Isodesmic Acetyl Transfer Reaction Enthalpy Calculation
This method provides a theoretical measure of the stability of acylpyridinium cations.
-
Principle: The stability of a substituted acetylpyridinium cation is determined by calculating the enthalpy change (ΔHrxn) of an isodesmic reaction where an acetyl group is transferred from the substituted acetylpyridinium cation to a reference pyridine (unsubstituted pyridine). A more exothermic reaction enthalpy indicates a more stable substituted acylpyridinium cation.[1]
-
Methodology:
-
Geometry Optimization: The geometries of the substituted pyridine, unsubstituted pyridine, substituted acetylpyridinium cation, and unsubstituted acetylpyridinium cation are optimized using density functional theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
Energy Calculation: Single-point energy calculations are then performed on the optimized geometries using a higher level of theory and a more extensive basis set, such as B3LYP/6-311+G(d,p), to obtain more accurate electronic energies.[1]
-
Enthalpy Calculation: The reaction enthalpy (ΔHrxn) for the isodesmic acetyl transfer reaction is calculated from the computed electronic energies of the reactants and products, including zero-point vibrational energy and thermal corrections.
-
2. Experimental Method: Kinetic Analysis of Hydrolysis
The rate of hydrolysis of an acylpyridinium cation in aqueous solution is inversely related to its stability. More stable cations will hydrolyze more slowly.
-
Principle: The rate of hydrolysis of the acylpyridinium cation is monitored over time. By determining the rate constant of the hydrolysis reaction, the relative stability of different substituted acylpyridinium cations can be compared.
-
Methodology:
-
Generation of Acylpyridinium Cation: The acylpyridinium cation is typically generated in situ by reacting the corresponding substituted pyridine with an acylating agent (e.g., acetic anhydride (B1165640) or a p-nitrophenyl ester) in a suitable buffer solution.
-
Monitoring the Reaction: The hydrolysis reaction is monitored spectrophotometrically by observing the appearance of a product or the disappearance of a reactant at a specific wavelength. For instance, when using a p-nitrophenyl ester, the release of the p-nitrophenoxide ion can be monitored at 400 nm.
-
Kinetic Data Analysis: The absorbance data is collected over time and used to determine the pseudo-first-order rate constant for the hydrolysis reaction. The reactions are carried out under pseudo-first-order conditions with a large excess of water.
-
Comparison: The hydrolysis rate constants for a series of substituted acylpyridinium cations are compared. A smaller rate constant indicates greater stability.
-
A detailed protocol for kinetic experiments can be found in the work of Wang and Fife (1997), which describes the hydrolysis of p-nitrophenyl alkanoates catalyzed by a polymeric 4-(diallylamino)pyridine (B8324606) derivative.
Visualizations
Catalytic Cycle of Acyl Transfer
The following diagram illustrates the catalytic cycle of an acyl transfer reaction mediated by a substituted pyridine, highlighting the formation of the key acylpyridinium cation intermediate.
References
A Guide to Validating the pKa of Pyridinium and Acetate Ions for Accurate Buffer Calculations
For researchers, scientists, and drug development professionals relying on precise buffer formulations, understanding the acid-base chemistry of pyridinium (B92312) acetate (B1210297) is crucial. This guide provides a comprehensive comparison of the theoretical and experimental pKa values of the active buffer components, pyridinium and acetate ions, and offers detailed protocols for their experimental validation. A pyridinium acetate buffer is a two-component system with distinct buffering regions governed by the pKa of the pyridinium ion (the conjugate acid of pyridine) and the pKa of acetic acid.
Understanding the Buffer System
This compound is formed from the reaction of a weak base, pyridine (B92270), and a weak acid, acetic acid. In solution, an equilibrium is established between pyridine, acetic acid, the pyridinium cation (C₅H₅NH⁺), and the acetate anion (CH₃COO⁻). The buffering capacity of this system is therefore dependent on two separate equilibria:
-
Pyridinium/Pyridine Equilibrium: C₅H₅NH⁺ ⇌ C₅H₅N + H⁺
-
Acetic Acid/Acetate Equilibrium: CH₃COOH ⇌ CH₃COO⁻ + H⁺
Consequently, the buffer will be most effective at two distinct pH ranges, centered around the pKa of the pyridinium ion and the pKa of acetic acid.
Comparative pKa Values
The pKa values for the pyridinium ion and acetic acid are well-established in the literature. Experimental validation can be performed to confirm these values for specific laboratory conditions and reagent purity.
| Compound | Literature pKa Value | Typical Experimental pKa Value |
| Pyridinium Ion | 5.23[1] | 5.2 - 5.5 |
| Acetic Acid | 4.76[1] | 4.7 - 4.9 |
Experimental Validation Protocols
Potentiometric titration is a highly accurate and standard method for the experimental determination of pKa values.[2][3] This technique involves the gradual addition of a titrant (a strong acid or base) to the sample solution while monitoring the pH. The pKa is then determined from the resulting titration curve.
Protocol 1: Potentiometric Titration of Pyridine to Determine the pKa of the Pyridinium Ion
This protocol determines the pKa of the conjugate acid (pyridinium ion) of the weak base pyridine.
Materials:
-
pH meter with a glass electrode, calibrated with standard buffers at pH 4, 7, and 10.
-
Magnetic stirrer and stir bar
-
25 mL or 50 mL burette
-
Beakers (150 mL)
-
Pipettes
-
Pyridine solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
Procedure:
-
Preparation:
-
Pipette 25.00 mL of the pyridine solution into a 150 mL beaker.
-
Add approximately 25 mL of deionized water.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged and not in contact with the stir bar.
-
-
Titration:
-
Record the initial pH of the pyridine solution.
-
Begin adding the standardized HCl solution from the burette in small increments (e.g., 0.5-1.0 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of HCl added.
-
As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1-0.2 mL) to obtain more data points around the equivalence point.
-
Continue the titration until the pH has stabilized at a low value (e.g., pH 2-3).
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis). This is the titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first derivative of the curve (ΔpH/ΔV) and identifying the maximum value.
-
The half-equivalence point occurs at exactly half the volume of HCl required to reach the equivalence point.
-
The pH at the half-equivalence point is equal to the pKa of the pyridinium ion.
-
Protocol 2: Potentiometric Titration of Acetic Acid to Determine its pKa
This protocol determines the pKa of the weak acid, acetic acid.
Materials:
-
pH meter with a glass electrode, calibrated with standard buffers at pH 4, 7, and 10.
-
Magnetic stirrer and stir bar
-
25 mL or 50 mL burette
-
Beakers (150 mL)
-
Pipettes
-
Acetic acid solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M), carbonate-free.
-
Deionized water
Procedure:
-
Preparation:
-
Pipette 25.00 mL of the acetic acid solution into a 150 mL beaker.
-
Add approximately 25 mL of deionized water.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
-
Titration:
-
Record the initial pH of the acetic acid solution.
-
Add the standardized NaOH solution from the burette in small increments (e.g., 0.5-1.0 mL).
-
After each addition, wait for the pH to stabilize and record the pH and the total volume of NaOH added.
-
As the pH approaches the expected pKa and the equivalence point, decrease the volume of each increment (e.g., 0.1-0.2 mL).
-
Continue the titration until the pH has stabilized at a high value (e.g., pH 11-12).
-
-
Data Analysis:
-
Plot a graph of pH versus the volume of NaOH added.
-
Determine the equivalence point from the inflection of the curve.
-
Determine the volume of NaOH added at the half-equivalence point.
-
The pH at the half-equivalence point is equal to the pKa of acetic acid.
-
Visualizing the Workflow and Equilibria
To better understand the experimental process and the chemical relationships, the following diagrams are provided.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Caption: Acid-base equilibria in a this compound buffer system.
References
Pyridinium Acetate: A Comparative Analysis of Performance in Protic vs. Aprotic Media
For Researchers, Scientists, and Drug Development Professionals
Pyridinium (B92312) acetate (B1210297), a salt formed from the simple acid-base reaction between pyridine (B92270) and acetic acid, is a versatile compound utilized in various chemical applications, including as a buffer and a catalyst. Its efficacy, however, is significantly influenced by the nature of the solvent in which it is employed. This guide provides a comprehensive comparison of the performance of pyridinium acetate in protic and aprotic media, supported by experimental data and detailed protocols to inform solvent selection for optimized chemical synthesis and analysis.
Performance Overview: Protic vs. Aprotic Solvents
The defining characteristic that differentiates protic and aprotic solvents is their ability to donate hydrogen bonds. Protic solvents, such as water and alcohols, possess hydrogen atoms bonded to electronegative atoms (e.g., oxygen, nitrogen) and can readily donate hydrogen bonds. In contrast, aprotic solvents, like dimethylformamide (DMF) and acetonitrile, lack this capability, though they may still be polar. This fundamental difference in solvent-solute interactions governs the behavior of this compound in terms of its solubility, conductivity, and catalytic activity.
In protic solvents , this compound exists as solvated pyridinium cations and acetate anions. The hydrogen-bonding capability of the solvent stabilizes these ions, promoting dissociation. This strong solvation can influence the reactivity of the ions, particularly the basicity of the acetate anion and the acidity of the pyridinium cation.
In aprotic solvents , while this compound will still dissociate to some extent due to its ionic nature, the lack of hydrogen bonding from the solvent leads to less effective stabilization of the individual ions. This can result in the formation of ion pairs, where the pyridinium cation and acetate anion remain closely associated. The degree of ion pairing versus free ions will be dependent on the polarity of the aprotic solvent. This difference in ionic association has significant implications for the compound's performance.
Quantitative Data Summary
The following tables summarize the key performance indicators of this compound in representative protic and aprotic solvents.
Table 1: Solubility of this compound
| Solvent Type | Solvent | Solubility |
| Protic | Water | Highly Soluble[1] |
| Protic | Ethanol (B145695) | Soluble |
| Aprotic | Dimethylformamide (DMF) | Soluble |
| Aprotic | Acetonitrile | Soluble |
Table 2: Electrical Conductivity of this compound Systems
| Solvent System | Maximum Conductivity (mS/cm) | Molar Ratio (Acetic Acid:Pyridine) at Max. Conductivity |
| Acetic Acid/Pyridine (Protic-like) | ~9.2 | ~0.83 (acid-rich)[2][3] |
Note: This data reflects the conductivity of the mixture that forms this compound in situ. The maximum conductivity in the acid-rich region of this protic-like system suggests that the presence of excess acetic acid enhances the charge transport mechanism.[3] Direct comparative conductivity data of this compound in isolated protic and aprotic solvents is limited.
Table 3: Catalytic Performance of this compound in Knoevenagel Condensation
| Solvent Type | Solvent | Reactants | Product | Yield (%) |
| Protic | Aqueous media | Ninhydrin and various active methylene (B1212753) compounds | Condensed products | High yields[4] |
| Protic | Ethanol | Benzaldehyde (B42025) and Malononitrile (B47326) | Benzylidene malononitrile | Good to Excellent[5][6] |
| Aprotic | Dimethylformamide (DMF) | Benzaldehyde and Malononitrile | Benzylidene malononitrile | Moderate to Good[7] |
Note: The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction often catalyzed by weak bases. The yields can be highly dependent on the specific substrates, catalyst loading, and reaction conditions. The available literature suggests that pyridinium-based catalysts are effective in both protic and aprotic environments, with the choice of solvent potentially influencing reaction rates and product isolation.[4][8]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Synthesis of this compound
Materials:
-
Pyridine (dry)
-
Glacial acetic acid
Procedure:
-
To a flask containing dry pyridine, add a stoichiometric amount of glacial acetic acid dropwise while stirring.
-
The reaction is exothermic. Control the temperature with an ice bath if necessary.
-
The resulting protic ionic liquid, this compound, can be used directly for many applications.[1]
Measurement of Electrical Conductivity
Apparatus:
-
Conductivity meter with a temperature-controlled probe
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a stock solution of this compound of known concentration in the desired solvent (e.g., ethanol or acetonitrile).
-
Prepare a series of dilutions of the stock solution in volumetric flasks.
-
Calibrate the conductivity meter according to the manufacturer's instructions.
-
For each solution, immerse the conductivity probe, ensuring the electrodes are fully covered.
-
Stir the solution gently to ensure homogeneity.
-
Record the conductivity reading once it has stabilized.
-
Measure the conductivity of the pure solvent as a blank.
-
Repeat the measurements for each concentration to ensure reproducibility.
Knoevenagel Condensation of Benzaldehyde and Malononitrile
Materials:
-
Benzaldehyde
-
Malononitrile
-
This compound (catalyst)
-
Solvent (e.g., Ethanol or DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and malononitrile (1 equivalent) in the chosen solvent.
-
Add a catalytic amount of this compound (e.g., 10 mol%).
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[5][6]
Visualizing the Concepts
To better illustrate the underlying principles, the following diagrams are provided.
Caption: Dissociation of this compound in Protic vs. Aprotic Media.
Caption: Experimental Workflow for Knoevenagel Condensation.
Conclusion
The choice between a protic and an aprotic medium for applications involving this compound has a profound impact on its performance. Protic solvents excel at solvating and separating the pyridinium and acetate ions, which can be advantageous for reactions where free ions are required. Aprotic solvents, on the other hand, may favor the formation of ion pairs, which could influence catalytic activity by altering the availability and reactivity of the acetate base.
For catalytic applications such as the Knoevenagel condensation, both solvent types can be effective. However, the optimal choice will depend on the specific substrates and desired reaction kinetics. The provided experimental protocols offer a starting point for systematic investigation and optimization. Further research into the direct comparison of solubility and conductivity in a wider range of protic and aprotic solvents would provide a more complete understanding of this compound's behavior and facilitate its more effective use in chemical research and development.
References
- 1. echemi.com [echemi.com]
- 2. uregina.ca [uregina.ca]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25595G [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Pyridinium Acetate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of pyridinium (B92312) acetate (B1210297), outlining procedural steps to minimize risk and ensure environmental responsibility.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle pyridinium acetate with appropriate safety measures. This compound can cause skin, eye, and respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) for the specific formulation in use.
Personal Protective Equipment (PPE):
-
Use compatible chemical-resistant gloves (e.g., butyl rubber or PVA; nitrile gloves may not be suitable for prolonged contact with pyridine).[4]
-
A fully-buttoned lab coat is mandatory to prevent skin contact.[4]
Engineering Controls:
-
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[4][5]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[3][4]
Disposal Procedures: A Two-Pathway Approach
The appropriate disposal method for this compound depends on its concentration and the presence of other hazardous materials. The following is a step-by-step guide to determine the correct disposal pathway.
Pathway 1: In-Lab Neutralization and Drain Disposal of Dilute Aqueous Solutions
This pathway is only suitable for dilute, aqueous solutions of this compound that do not contain other hazardous materials (e.g., heavy metals, other organic solvents). This method is contingent on strict adherence to local regulations.
Step 1: Verification of Local Regulations Before proceeding, consult your institution's Environmental Health and Safety (EHS) office or local wastewater authority to confirm that the drain disposal of neutralized, dilute pyridine-containing solutions is permissible. Many institutions have specific lists of chemicals approved for drain disposal.[6]
Step 2: Dilution If the concentration of your this compound solution is high, dilute it with a large volume of cold water. Some guidelines suggest that the concentration of chemicals for drain disposal should be less than 20%.[4]
Step 3: pH Measurement and Adjustment this compound is the salt of a weak acid (acetic acid, pKa ~4.8) and a weak base (pyridine, pKa of conjugate acid ~5.2), so its solution will be near neutral. However, it is crucial to measure the pH of the diluted solution.
-
Use a calibrated pH meter or pH indicator strips.
-
The target pH range for drain disposal is typically between 5.5 and 9.5.[4]
-
If necessary, adjust the pH by slowly adding a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) with stirring. Perform this adjustment in a fume hood.
Step 4: Drain Disposal Once the pH is confirmed to be within the acceptable range, slowly pour the solution down the drain with a copious amount of running water (at least a 20-fold excess of water is recommended).[7] This helps to further dilute the solution and flush it through the plumbing system.[6]
Pathway 2: Collection as Hazardous Chemical Waste
This is the mandatory disposal route for:
-
Concentrated this compound.
-
Solid this compound.
-
Solutions of this compound in organic solvents.
-
This compound waste mixed with other hazardous chemicals.
-
When in doubt, or if your local regulations prohibit drain disposal.
Step 1: Waste Container Selection and Labeling
-
Select a chemically compatible container with a secure, tight-fitting lid. The container must be in good condition with no leaks or cracks.[4]
-
Affix a "Hazardous Waste" label to the container.[4]
-
Clearly write the full chemical name, "this compound," and the approximate concentration and quantity. Do not use abbreviations.[4]
Step 2: Waste Segregation and Storage
-
Store the waste container in a designated, secure area away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]
-
Keep the container closed except when adding waste.[4]
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS office or a licensed professional waste disposal service to schedule a pickup for the hazardous waste.[1]
Quantitative Data for Disposal Considerations
| Parameter | Guideline/Value | Source(s) |
| pH Range for Drain Disposal | 5.5 - 9.5 | [4] |
| Concentration Limit for Drain Disposal | < 20% for some aqueous solutions | [4] |
| Water Dilution for Drain Disposal | At least 20 parts water to 1 part waste | [7] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By following these procedures and adhering to all institutional and regulatory guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound waste.
References
- 1. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. carlroth.com [carlroth.com]
- 6. nems.nih.gov [nems.nih.gov]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
